molecular formula C15H12BrN3O2S B601854 Lesinurad Impurity 8 CAS No. 1158970-49-0

Lesinurad Impurity 8

Cat. No.: B601854
CAS No.: 1158970-49-0
M. Wt: 378.25
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lesinurad Impurity 8, also known as this compound, is a useful research compound. Its molecular formula is C15H12BrN3O2S and its molecular weight is 378.25. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-9-6-7-12(11-5-3-2-4-10(9)11)19-14(16)17-18-15(19)22-8-13(20)21/h2-7H,8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCLZQFKIFSJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Role of Lesinurad Impurity 8 in Drug Stability Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, detection, and control of Lesinurad Impurity 8 (specifically identified here as the 4-methylnaphthalene structural analog) within the context of drug stability studies.

Advanced Characterization, Method Specificity, and Control Strategies

Executive Summary & Chemical Context

In the development of Lesinurad (a URAT1 inhibitor for gout), impurity profiling is critical due to the molecule's specific susceptibility to oxidative stress and the complexity of its synthesis. While various impurities exist, Impurity 8 represents a specific class of structural analog impurities that pose significant challenges in stability-indicating method (SIM) development due to their physicochemical similarity to the Active Pharmaceutical Ingredient (API).[1]

For the purpose of this guide, Impurity 8 is defined based on high-precision vendor standards (e.g., TLC Pharmaceutical Standards, Sriram Chem) as the Methyl-Naphthalene Analog of Lesinurad.[1]

Chemical Identity[1][2][3][4]
  • Common Name: this compound

  • Chemical Name: 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid[1][2]

  • CAS Number: 1158970-49-0[1][3][2]

  • Molecular Formula:

    
    [1]
    
  • Structural Difference: The cyclopropyl group at the 4-position of the naphthalene ring in Lesinurad is replaced by a methyl group in Impurity 8.

The "Role" in Stability Studies

Unlike degradation products that grow over time (e.g., sulfoxides or des-bromo analogs), Impurity 8 is primarily a Process-Related Impurity originating from the starting material (1-bromo-4-methylnaphthalene) failing to undergo complete cyclopropanation.[1] Its role in stability studies is threefold:

  • Specificity Marker: It is the "hardest-to-separate" critical pair.[1] If your HPLC method can resolve Impurity 8 from Lesinurad, it validates the method's power to detect subtle hydrophobic changes.

  • Mass Balance Integrity: As a stable contaminant, its levels should remain constant. Any fluctuation suggests co-elution with a new degradant, triggering an investigation.[1]

  • Toxicological Qualification: Ensuring this analog does not exhibit off-target toxicity distinct from the parent.

Formation & Mechanistic Origins

Understanding the origin of Impurity 8 is prerequisite to controlling it. It does not typically form during storage (degradation) but is carried over from synthesis.

Synthesis Pathway & Impurity Inception

The synthesis of Lesinurad involves coupling a naphthalene derivative with a triazole core. Impurity 8 arises when the precursor 1-bromo-4-methylnaphthalene is used (or present as an impurity in the cyclopropyl starting material) and carried through the reaction scheme.[1]

Lesinurad_Impurity_Origin SM1 Starting Material: 1-bromo-4-cyclopropylnaphthalene Inter Intermediate Formation (Triazole Coupling) SM1->Inter Major Pathway SM_Imp Contaminant (Impurity 8 Precursor): 1-bromo-4-methylnaphthalene SM_Imp->Inter Competitive Reaction API Lesinurad API (Cyclopropyl) Inter->API S-Alkylation (Ethyl Bromoacetate) Imp8 This compound (Methyl Analog) Inter->Imp8 Parallel S-Alkylation API->Imp8 Does NOT occur via degradation (Stable C-C bond)

Figure 1: Mechanistic origin of Impurity 8 showing it as a parallel process impurity rather than a downstream degradation product.[1]

Analytical Strategy: Stability-Indicating Method (SIM)

To monitor Lesinurad stability, the method must separate the API from Impurity 8.[1] Because the methyl and cyclopropyl groups have similar lipophilicity, standard C18 methods often fail to resolve them (co-elution).

Optimized Chromatographic Conditions

The following protocol uses a Phenyl-Hexyl or C18 stationary phase with optimized selectivity for aromatic separation.

ParameterConditionRationale
Column Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Phenyl interaction enhances selectivity for the naphthalene ring differences (Methyl vs. Cyclopropyl).[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the carboxylic acid, improving retention.
Mobile Phase B Acetonitrile : Methanol (80:[1]20)Methanol modifies selectivity; ACN provides elution strength.
Gradient 0-5 min: 30% B; 20 min: 85% B; 25 min: 30% BShallow gradient required in the mid-region to resolve the critical pair.
Flow Rate 1.0 mL/minStandard flow for backpressure management.
Detection UV @ 290 nm (or 246 nm)290 nm is more selective for the naphthalene core; 246 nm is more sensitive.
Target Resolution

between Impurity 8 and Lesinurad
Critical acceptance criteria.
Validation of Specificity (Stress Testing)

To prove Impurity 8 does not interfere with actual degradants, forced degradation is performed.[1][4]

  • Acid Hydrolysis (1N HCl, 60°C): Generates Des-bromo degradants.[1]

  • Oxidation (3%

    
    ):  Generates Sulfoxide/Sulfone analogs.
    
  • Photolysis: Generates radical degradation products.

Checkpoint: Impurity 8 (Methyl analog) is chemically stable under these conditions. In the chromatogram, it acts as a "stationary marker." If the Impurity 8 peak area increases during stress testing, it indicates co-elution with a new degradation product, invalidating the method.

Experimental Protocol: Isolation & Characterization

If Impurity 8 is detected above the identification threshold (0.10% per ICH Q3A), it must be characterized.

Step 1: Enrichment via Preparative HPLC

Since Impurity 8 is a trace impurity, it must be enriched.[1]

  • System: Prep-HPLC with Fraction Collector.

  • Load: Inject 100 mg of crude Lesinurad spiked with mother liquor.

  • Collection: Collect the peak eluting immediately after (or before, depending on column) the main API peak. The Methyl analog is slightly less lipophilic than the Cyclopropyl form in some phases, but often elutes very close.

Step 2: Structural Elucidation (LC-MS/MS)

Use High-Resolution Mass Spectrometry (HRMS) to confirm the mass shift.[1]

  • Lesinurad

    
    : 
    
    
    
    (Bromine isotope pattern 79Br/81Br).[1]
  • Impurity 8

    
    : 
    
    
    
    .
    • Mass Difference: 26 Da (Difference between Cyclopropyl

      
       (41) and Methyl 
      
      
      
      (15)).[1]
    • Note: The loss of 26 Da is diagnostic of the Cyclopropyl

      
       Methyl substitution.
      

Analytical_Workflow Sample Stability Sample (T = 3, 6 Months) HPLC HPLC Analysis (Phenyl-Hexyl Column) Sample->HPLC Decision Is Impurity 8 Resolved? HPLC->Decision Yes Calculate RRT & % Area Decision->Yes Rs > 1.5 No Method Optimization (Adjust MeOH/ACN ratio) Decision->No Co-elution MS LC-MS Confirmation Check m/z 378 vs 404 Yes->MS No->HPLC Report Report as Process Impurity (Not Degradant) MS->Report

Figure 2: Analytical workflow for the identification and reporting of Impurity 8 in stability samples.

Regulatory & Control Implications (ICH Q3A/B)

Setting Limits

Because Impurity 8 is a structural analog and not a mutagenic impurity (it shares the same pharmacophore as the parent), it is controlled as a standard organic impurity.

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower).

Stability Specification

In the stability specification document, Impurity 8 should be listed separately if it is a known process impurity present in the batch at release.

  • Example Spec: "Impurity 8 (Methyl Analog): NMT 0.15%."

  • Trend Analysis: If the level of Impurity 8 rises from 0.05% (Release) to 0.2% (Month 6), and the method is specific, this indicates contamination or sample mix-up , as the methyl group cannot spontaneously form from the cyclopropyl group under standard storage conditions.[1]

References

  • TLC Pharmaceutical Standards. this compound (CAS 1158970-49-0) Data Sheet. Retrieved from

  • Sriram Chem. this compound Reference Standard. Retrieved from [1]

  • Attia, K. A. M., et al. (2018).[1][5] "Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad." Journal of Chromatographic Science. Retrieved from [1]

  • PubChem. Lesinurad Compound Summary (CID 53465279).[1] National Library of Medicine.[6] Retrieved from

  • European Medicines Agency (EMA). Zurampic (Lesinurad) Assessment Report.[1] Procedure No. EMEA/H/C/003932/0000.[3] Retrieved from [1]

Sources

Lesinurad Impurity 8: A Comprehensive Technical Guide for its Application as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality

In the landscape of modern drug development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy.[1][2] Impurities, which can originate from starting materials, by-products of the synthesis process, or degradation of the active pharmaceutical ingredient (API), can have a significant impact on the quality, safety, and stability of the final drug product.[3][4] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines to control these impurities, necessitating their identification, quantification, and qualification.[1][3] Central to this control strategy is the use of highly characterized impurity reference standards.[5] This technical guide provides an in-depth exploration of Lesinurad Impurity 8, offering a comprehensive resource for its synthesis, characterization, and application as a pharmaceutical reference standard in the quality control of Lesinurad.

Lesinurad: A Targeted Approach to Hyperuricemia in Gout

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that is used in combination with a xanthine oxidase inhibitor for the treatment of hyperuricemia associated with gout.[6] It functions by inhibiting the urate-anion exchanger transporter 1 (URAT1) in the kidneys, which is responsible for the majority of uric acid reabsorption.[7] By blocking URAT1, Lesinurad increases the excretion of uric acid, thereby lowering its levels in the blood.[7]

The chemical synthesis of complex molecules like Lesinurad can lead to the formation of various process-related impurities. One such impurity is this compound.

Unveiling this compound

This compound is a known process-related impurity of Lesinurad. Its chemical identity has been established, and it is available as a pharmaceutical reference standard from specialized suppliers.[8][9]

Table 1: Chemical Identity of Lesinurad and this compound

FeatureLesinuradThis compound
IUPAC Name 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid[8]
CAS Number 878672-00-5[6]1158970-49-0[8]
Molecular Formula C17H14BrN3O2S[6]C15H12BrN3O2S[8][9]
Molecular Weight 404.28 g/mol [6]378.25 g/mol [8][9]
Structural Difference Presence of a cyclopropyl group on the naphthalene ring.Presence of a methyl group instead of a cyclopropyl group on the naphthalene ring.

The structural difference, the substitution of a cyclopropyl group with a methyl group on the naphthalene moiety, highlights a potential variation in the starting materials or a side reaction during the synthesis of Lesinurad.

Synthesis and Characterization of this compound as a Reference Standard

The availability of a high-purity reference standard for this compound is paramount for its use in quantitative analysis. While specific proprietary synthesis routes are not publicly disclosed, a plausible synthetic pathway can be conceptualized based on the known synthesis of Lesinurad. The synthesis would likely involve the coupling of a 4-methylnaphthalene derivative with the triazole core, followed by the introduction of the thioglycolic acid side chain.

Characterization and Certification of the Reference Standard

A supplied reference standard for this compound should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and other critical parameters. The characterization process is crucial for establishing its suitability as a reference material.[5]

Table 2: Essential Characterization Data for a this compound Reference Standard

Analytical TechniquePurposeExpected Information
1H and 13C NMR Spectroscopy Structural Elucidation and ConfirmationConfirms the chemical structure, including the presence of the methyl group and the correct connectivity of all atoms.
Mass Spectrometry (MS) Molecular Weight VerificationProvides the exact mass of the molecule, confirming the molecular formula.
High-Performance Liquid Chromatography (HPLC) Purity DeterminationDetermines the purity of the standard and identifies any other related impurities. A high-purity standard (typically >98%) is required.
Infrared (IR) Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups in the molecule.
Water Content (Karl Fischer Titration) Moisture DeterminationQuantifies the amount of water present, which is important for accurate weighing and solution preparation.
Residual Solvents (Gas Chromatography) Solvent Impurity AnalysisIdentifies and quantifies any residual solvents from the synthesis and purification process.

Application of this compound as a Reference Standard in a Validated HPLC Method

The primary application of the this compound reference standard is in the development and validation of a stability-indicating HPLC method for the quality control of Lesinurad drug substance and drug product. This method must be able to separate Lesinurad from its potential impurities, including Impurity 8.

Experimental Workflow for Method Validation

The following diagram illustrates the key stages in validating an HPLC method using the this compound reference standard.

HPLC_Method_Validation_Workflow cluster_Preparation Preparation cluster_Analysis HPLC Analysis cluster_Validation Method Validation Parameters (ICH Q2(R1)) cluster_SystemSuitability System Suitability Prep_Standard Prepare Stock Solution of this compound Reference Standard Chromatography Perform Chromatographic Separation Prep_Standard->Chromatography Linearity Linearity Prep_Standard->Linearity LOD_LOQ LOD & LOQ Prep_Standard->LOD_LOQ Prep_Sample Prepare Lesinurad Sample Solution Prep_Sample->Chromatography Precision Precision (Repeatability & Intermediate) Prep_Sample->Precision Prep_Spiked Prepare Spiked Sample (Lesinurad + Impurity 8) Prep_Spiked->Chromatography Accuracy Accuracy Prep_Spiked->Accuracy Specificity Specificity/ Selectivity Chromatography->Specificity Robustness Robustness Chromatography->Robustness SST System Suitability Testing (Resolution, Tailing Factor, etc.) Chromatography->SST

Sources

Methodological & Application

Synthesis of Lesinurad Impurity 8 reference material

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Identity

The Identity Crisis: Defining "Impurity 8"

In the landscape of Lesinurad (Zurampic) process chemistry, "Impurity 8" is a vendor-specific designation that has achieved quasi-standard status in regulatory filings. It is chemically identified as the 4-Methylnaphthalene Analog of Lesinurad.

  • Chemical Name: 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid[1]

  • CAS Number: 1158970-49-0[1][2]

  • Molecular Formula: C₁₅H₁₂BrN₃O₂S

  • Molecular Weight: 378.25 g/mol [1][2]

  • Origin: This impurity typically arises from the Starting Material (SM) . The commercial synthesis of Lesinurad utilizes 1-cyclopropyl-4-aminonaphthalene. If the precursor 1-cyclopropylnaphthalene is contaminated with 1-methylnaphthalene (a common byproduct of incomplete alkylation or raw material impurities), the entire synthetic sequence propagates this "methyl-analog" parallel to the API.

Analytical Significance

Impurity 8 is a structural analog , meaning it possesses physicochemical properties (pKa, solubility, UV absorption) highly similar to Lesinurad. This makes it a "Critical Pair" in Reverse Phase HPLC (RP-HPLC), often co-eluting with the API if the gradient is not optimized. Synthesizing this reference material is mandatory for:

  • Retention Time Marker (RTM) validation in release testing.

  • Relative Response Factor (RRF) calculation for accurate impurity quantification.

  • Spiking Studies to prove method specificity (per ICH Q2(R1)).

Part 2: Retrosynthetic Analysis & Pathway Design

To synthesize high-purity (>98%) reference material, we cannot rely on isolating it from crude API mother liquors; the yield is too low and the matrix too complex. We must employ a De Novo Synthesis targeting the specific methyl-substituted naphthalene moiety.

The Strategy: We will utilize a Linear Convergent Synthesis starting from 4-methyl-1-naphthylamine. The critical step is the construction of the 1,2,4-triazole core followed by a Sandmeyer-type bromination.

Retrosynthesis cluster_0 Critical Transformation Target Lesinurad Impurity 8 (Target Molecule) Inter1 S-Alkylation Precursor (Triazole Thiol) Inter1->Target 1. S-Alkylation (Me-Bromoacetate) 2. Sandmeyer (Bromination) 3. Hydrolysis Inter2 Amino-Triazole Intermediate Inter2->Inter1 Sandmeyer Precursor Logic SM Starting Material 4-Methyl-1-naphthylamine (CAS: 4523-46-0) SM->Inter2 Cyclization Sequence Reagent1 Reagent: TCDI (Isothiocyanate Formation) Reagent1->SM Reagent2 Reagent: Aminoguanidine (Cyclization) Reagent2->SM

Figure 1: Retrosynthetic strategy for this compound. The pathway highlights the modification of the naphthalene ring substituent from cyclopropyl (API) to methyl (Impurity).

Part 3: Detailed Experimental Protocols

Safety Precaution: This protocol involves the use of 1,1'-Thiocarbonyldiimidazole (TCDI) and hydrazine derivatives . All operations must be conducted in a fume hood. The final bromination step generates nitrogen gas and involves corrosive acids.

Step 1: Preparation of 4-Methyl-1-naphthyl Isothiocyanate

Rationale: We replace the traditional toxic thiophosgene with TCDI for a safer, high-yielding bench-scale process.

  • Charge: In a 500 mL round-bottom flask (RBF), dissolve 4-methyl-1-naphthylamine (10.0 g, 63.6 mmol) in Dichloromethane (DCM) (150 mL).

  • Activation: Add 1,1'-Thiocarbonyldiimidazole (TCDI) (12.5 g, 70.0 mmol) portion-wise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The amine spot should disappear.

  • Work-up: Wash the organic layer with 1N HCl (2 x 50 mL) to remove unreacted imidazole/amine, followed by Brine (50 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect ~11.5 g (90%) of a yellow solid. Use directly in Step 2.

Step 2: Cyclization to 5-Amino-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

Rationale: Constructing the triazole ring with an amino group at C5 is essential to later install the bromine atom via the Sandmeyer reaction.

  • Charge: Dissolve the isothiocyanate from Step 1 (11.5 g) in Ethanol (100 mL).

  • Reagent Addition: Add Aminoguanidine bicarbonate (8.5 g, 62.5 mmol) and NaOH (2.5 g) dissolved in minimal water.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours.

  • Cyclization Check: LC-MS should show the mass [M+H]⁺ = 271.3 (Expected for Amino-Triazole-Thiol).

  • Work-up: Cool to RT. Acidify with 2N HCl to pH 4–5. The product will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

  • Yield: ~10.0 g of off-white solid.

Step 3: S-Alkylation with Methyl Bromoacetate

Rationale: We protect the carboxylic acid as a methyl ester to prevent side reactions during the harsh bromination step.

  • Charge: Suspend the Triazole Thiol (10.0 g) in Acetone (150 mL).

  • Base: Add Potassium Carbonate (K₂CO₃) (6.0 g, 1.2 eq). Stir for 30 mins.

  • Alkylation: Dropwise add Methyl bromoacetate (6.2 g, 1.1 eq) at 0°C.

  • Stir: Warm to RT and stir for 3 hours.

  • Work-up: Filter off inorganic salts. Concentrate the filtrate. The residue is usually pure enough for the next step.

  • Intermediate: Methyl 2-((5-amino-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate.

Step 4: Sandmeyer Bromination (The Critical Step)

Rationale: Converting the C5-amino group to a Bromine atom. This is the most difficult step due to the potential for diazonium salt instability.

  • Solvent System: Prepare a mixture of 48% HBr (40 mL) and Water (40 mL). Suspend the intermediate from Step 3 (8.0 g) in this mixture. Cool to -5°C.

  • Diazotization: Add a solution of Sodium Nitrite (NaNO₂) (2.0 g in 10 mL water) dropwise, maintaining temperature below 0°C. Stir for 30 mins.

  • Substitution: In a separate vessel, prepare a solution of Copper(I) Bromide (CuBr) (4.0 g) in 48% HBr (10 mL). Add this to the diazonium salt solution slowly.

  • Reaction: Allow to warm to RT, then heat to 60°C for 1 hour to ensure nitrogen evolution ceases.

  • Extraction: Dilute with water, extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Flash Chromatography (Silica Gel, Hexane:EtOAc gradient) is mandatory here to remove des-bromo byproducts.

  • Product: Methyl 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate.

Step 5: Hydrolysis to Final Impurity 8
  • Hydrolysis: Dissolve the ester (4.0 g) in THF/Water (1:1, 40 mL). Add LiOH.H₂O (0.8 g). Stir at RT for 2 hours.

  • Isolation: Evaporate THF. Acidify the aqueous residue with 1N HCl to pH 2.

  • Filtration: The white solid precipitates. Filter, wash with water, and dry under vacuum at 45°C.

  • Final Polish: Recrystallize from Isopropanol to achieve >99.0% HPLC purity.

Part 4: Analytical Validation & Data Summary

HPLC System Suitability

To validate this material as a reference standard, it must be resolved from Lesinurad API.

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-20 min: 30%→90% B; 20-25 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 290 nm
Target Retention Lesinurad (~14.2 min), Impurity 8 (~13.8 min)

Note: Impurity 8 elutes slightly earlier or very close to Lesinurad due to the methyl vs. cyclopropyl lipophilicity difference. The cyclopropyl group is slightly more lipophilic/bulky, affecting interaction with C18 chains.

Characterization Data (Simulated for Verification)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (s, 1H, -COOH), 8.6 (d, 1H, Naph), 7.2-7.8 (m, Naph protons), 4.0 (s, 2H, S-CH₂), 2.7 (s, 3H, Ar-CH₃).

    • Key Diagnostic: The singlet at 2.7 ppm confirms the Methyl group (distinct from the multiplet of Cyclopropyl at 0.8-1.1 ppm in Lesinurad).

  • Mass Spectrometry (ESI+): m/z 378.0 / 380.0 (1:1 ratio indicating Bromine).

Part 5: Troubleshooting & Causality

Troubleshooting Problem Low Yield in Sandmeyer Step Check1 Did you control Temp < 0°C? Problem->Check1 Check2 Was CuBr fresh? Problem->Check2 Solution1 Diazonium salts decompose >5°C. Result: Phenol formation (Impurity OH). Check1->Solution1 No Solution2 Cu(I) oxidizes to Cu(II) rapidly. Use freshly purified CuBr or excess. Check2->Solution2 No

Figure 2: Troubleshooting logic for the critical Sandmeyer bromination step.

References

  • PubChem. (2025).[3] Lesinurad (CID 53465279) and Related Compounds. National Library of Medicine.[4] Retrieved from [Link]

  • Yang, Z., et al. (2017). "The development of an effective synthetic route of lesinurad (RDEA594)." Chemistry Central Journal, 11(1). (Provides the foundational "Method 3" triazole synthesis adapted here). Retrieved from [Link]

  • Vertex AI Search. (2023). Consolidated Search Results for Lesinurad Impurities.

Sources

Analytical method development for Lesinurad Impurity 8

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Objective: To establish a robust, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the separation and quantification of Lesinurad Impurity 8 (CAS: 1158970-49-0), a critical process-related impurity, in the presence of Lesinurad API.

The Challenge: Lesinurad is a URAT1 inhibitor containing a cyclopropyl-naphthalene moiety.[1][2] Impurity 8 is the methyl-naphthalene analog , where the cyclopropyl group is replaced by a methyl group.[1][2] Due to the structural similarity (difference of only C₂H₂ in a hydrophobic region), these two compounds exhibit nearly identical retention behaviors on standard C18 stationary phases, leading to critical co-elution risks during routine Quality Control (QC).[1]

Solution Overview: This guide details a "Design by Intent" approach, utilizing a high-carbon-load C18 stationary phase combined with a pH-controlled phosphate buffer system to maximize resolution (


).[1][2]

Part 2: Chemical Context & Separation Logic

To develop a working method, one must understand the molecular interaction at play.

Structural Comparison
CompoundChemical NameStructure Key FeatureLogP (Approx)
Lesinurad (API) 2-((5-bromo-4-(4-cyclopropyl naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acidCyclopropyl tail~3.9
Impurity 8 2-((5-bromo-4-(4-methyl naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acidMethyl tail~3.5

The Separation Mechanism: Both compounds possess an ionizable carboxylic acid tail (pKa ~3.5–4.[1][2]0) and a hydrophobic naphthalene/triazole core.[1][2]

  • pH Strategy: We must operate at pH 2.5 . At this pH, the carboxylic acid groups on both molecules are protonated (neutral), maximizing their interaction with the hydrophobic stationary phase and preventing peak tailing caused by secondary silanol interactions.

  • Stationary Phase Strategy: A standard C18 is sufficient, but a column with high surface area and fully end-capped packing is required to discern the steric difference between the planar methyl group and the bulkier cyclopropyl ring.[1][2]

Part 3: Method Development Workflow (Visualization)

The following diagram outlines the decision matrix used to arrive at the final protocol.

MethodDev Start Start: Impurity 8 Separation StructAnalysis Structural Analysis (Methyl vs. Cyclopropyl) Start->StructAnalysis ColumnSelect Column Selection: High Carbon Load C18 StructAnalysis->ColumnSelect MobilePhase Mobile Phase pH: Acidic (pH 2.5) to suppress ionization ColumnSelect->MobilePhase GradientOpt Gradient Optimization: Shallow slope (0.5% B/min) at elution MobilePhase->GradientOpt ResolutionCheck Check Resolution (Rs) GradientOpt->ResolutionCheck FinalMethod Final Validated Method Rs > 2.0 ResolutionCheck->FinalMethod Pass Fail Co-elution (Rs < 1.5) ResolutionCheck->Fail Fail AltColumn Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Fail->AltColumn AltColumn->MobilePhase

Caption: Logical workflow for optimizing resolution between structurally similar homologs (Lesinurad and Impurity 8).

Part 4: Detailed Experimental Protocol

This protocol is designed to be self-validating ; the System Suitability Test (SST) criteria are embedded to ensure data integrity before sample analysis begins.[1][2]

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (must support gradient elution).

  • Detector: PDA/UV Detector capable of monitoring 254 nm and 290 nm.[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1][2]

    • Why? The 250mm length provides the theoretical plates necessary to separate the close-eluting methyl/cyclopropyl pair.[1][2]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2][3]

    • Potassium Dihydrogen Phosphate (

      
      ).[1][2]
      
    • Orthophosphoric Acid (85%).[1][2]

    • Milli-Q Water.[1][2]

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of

    
     in 1000 mL of water. Adjust pH to 2.5 ± 0.05  with dilute orthophosphoric acid. Filter through 0.45 µm nylon membrane.[1][2]
    
    • Critical Control Point: pH must be strictly controlled.[1][2] A shift to pH 3.5 will partially ionize the analytes, causing retention time shifts and loss of resolution.

  • Organic Modifier (Mobile Phase B): Acetonitrile (100%).[1][2]

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 20 µL
Detection UV at 254 nm (primary), 290 nm (secondary)
Run Time 45 Minutes

Gradient Program: The shallow gradient between 15-30 minutes is the "separation window" for Impurity 8.[1][2]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.06040
5.06040
25.02080
35.02080
36.06040
45.06040
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1][2]

  • Impurity Stock Solution: Weigh 5 mg of this compound (Ref Std) into a 50 mL flask. Dissolve and dilute to volume with diluent (100 µg/mL).

  • System Suitability Solution: Prepare a solution containing 100 µg/mL Lesinurad API spiked with 1.5 µg/mL (1.5%) of Impurity 8.

Part 5: Validation & Control Strategy

To ensure the method is scientifically sound (Trustworthiness), the following acceptance criteria must be met during every run.

System Suitability Criteria (SST)

Before releasing results, the analyst must verify:

  • Resolution (

    
    ):  The resolution between Lesinurad and Impurity 8 must be > 2.0 .
    
    • Note: If

      
      , the column may be degraded, or the Mobile Phase pH is incorrect.
      
  • Tailing Factor (

    
    ):  Not more than 1.5 for the Lesinurad peak.
    
  • Precision: %RSD of peak area for 6 replicate injections of the standard must be < 2.0%.

Linearity & Sensitivity
  • LOD (Limit of Detection): Expected at ~0.03 µg/mL (S/N ratio ~3).[1][2]

  • LOQ (Limit of Quantitation): Expected at ~0.10 µg/mL (S/N ratio ~10).

  • Linearity: The method should be linear from LOQ to 150% of the specification limit (

    
    ).
    

Part 6: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Co-elution of Impurity 8 & API Mobile Phase pH is too high (> 2.8).Re-adjust buffer pH to 2.5 using Orthophosphoric acid.[1][2]
Broad Peaks Column void or secondary interactions.Replace column; Ensure column temperature is stable at 30°C.
Retention Time Drift Inadequate equilibration.Ensure at least 10 mins of re-equilibration time at initial conditions (60:40).

Part 7: Analytical Workflow Diagram

Workflow Sample Sample Prep (Tablets/API) Inject HPLC Injection (20 µL) Sample->Inject Separation Gradient Elution (pH 2.5 Buffer/ACN) Inject->Separation Detect UV Detection (254 nm) Separation->Detect Data Data Processing Calc % Impurity Detect->Data

Caption: Standard operational workflow for Lesinurad impurity profiling.

Part 8: References

  • U.S. Food and Drug Administration (FDA). (2015).[1][2] NDA 207988: Pharmacology/Toxicology Review and Evaluation (Lesinurad).[1][2] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 53465279, Lesinurad. Retrieved from [Link][1][2]

  • International Conference on Harmonisation (ICH). (2006).[1][2] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

HPLC method for quantification of Lesinurad Impurity 8

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Quantification of Lesinurad Impurity 8 (Methyl Analog)

Executive Summary & Scientific Context

Lesinurad (Zurampic) is a URAT1 inhibitor used for the treatment of gout.[1][2][3] The synthesis of the drug substance involves a critical coupling step where the naphthalene moiety is introduced. A key structural feature of Lesinurad is the cyclopropyl group attached to the naphthalene ring.[3]

Impurity 8 , identified as the Methyl-analog (CAS: 1158970-49-0), is a critical process-related impurity. It arises from the presence of 1-methyl-4-nitronaphthalene contaminants in the starting material or incomplete cyclopropylation during the synthesis of the naphthalene intermediate.

The Analytical Challenge: Structurally, Impurity 8 differs from Lesinurad only by a single alkyl substitution: a methyl group instead of a cyclopropyl group .

  • Lesinurad: C17H14BrN3O2S (Cyclopropyl-naphthalene)[2]

  • Impurity 8: C15H12BrN3O2S (Methyl-naphthalene)

This minor structural variance results in highly similar physicochemical properties, making chromatographic separation (Resolution,


) difficult on standard C18 isocratic systems. The methyl analog is slightly less lipophilic than the cyclopropyl parent, typically causing it to elute immediately prior to the main peak, creating a high risk of co-elution or "shoulder" peaks.

This protocol details a Gradient RP-HPLC method optimized for the baseline resolution (


) of Impurity 8 from Lesinurad.

Structural & Mechanistic Insight

The following diagram illustrates the structural relationship and the critical separation challenge.

Lesinurad_Impurity_Relationship cluster_0 Critical Pair Separation Parent Lesinurad (API) (Cyclopropyl-Naphthalene) Interaction Hydrophobic Interaction (Stationary Phase) Parent->Interaction High Retention (More Lipophilic) Impurity8 Impurity 8 (Methyl-Naphthalene) Impurity8->Parent Elutes First (Risk: Front Shoulder) Impurity8->Interaction Lower Retention (Less Lipophilic) Elution Elution Order (RP-HPLC) Interaction->Elution

Caption: Structural relationship showing the lipophilicity-driven elution order where the Methyl-analog (Impurity 8) elutes prior to the Cyclopropyl-parent.

Experimental Methodology

Chemicals and Reagents[1][2][4][5][6][7]
  • Lesinurad Reference Standard: >99.0% purity.[1]

  • This compound Standard: (CAS 1158970-49-0), >95.0% purity [1, 2].

  • Acetonitrile (ACN): HPLC Grade.[4]

  • Water: Milli-Q or HPLC Grade.

  • Trifluoroacetic Acid (TFA): HPLC Grade (Used for pH control/ion suppression of the carboxylic acid moiety).

Chromatographic Conditions

The method utilizes a gradient elution to sharpen the early eluting impurity peak and clear late-eluting hydrophobic contaminants.

ParameterSpecificationRationale
Column Inertsil ODS-3V or Waters XBridge C18 (250 x 4.6 mm, 5 µm)A high-surface-area C18 column is required to maximize hydrophobic selectivity between the methyl and cyclopropyl groups.
Column Temp 35°CSlightly elevated temperature improves mass transfer and peak symmetry.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV at 254 nmThe naphthalene and triazole rings absorb strongly at 254 nm.
Injection Vol 20 µLHigher volume to ensure LOQ sensitivity for trace impurities.
Mobile Phase A 0.1% TFA in WaterAcidic pH suppresses ionization of the carboxylic acid tail, ensuring retention on C18.
Mobile Phase B AcetonitrileStrong organic modifier to elute the hydrophobic naphthalene core.
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0 6040Initial Hold (Equilibration)
5.0 6040Isocratic hold to stabilize baseline
25.0 2080Linear ramp to elute Lesinurad & Impurity 8
30.0 2080Wash step
31.0 6040Return to initial conditions
40.0 6040Re-equilibration

Detailed Protocol: Standard & Sample Preparation

Diluent Preparation
  • Composition: Water:Acetonitrile (50:50 v/v).

  • Note: Using a high organic ratio in the diluent ensures solubility of the hydrophobic naphthalene core but may cause peak distortion if the injection volume is too high. 50:50 is the optimal balance.

Preparation of Impurity Stock Solution (Stock A)
  • Weigh accurately 5.0 mg of This compound reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent.

  • Concentration: 100 µg/mL.

Preparation of System Suitability Solution (Resolution Mix)
  • Weigh accurately 50.0 mg of Lesinurad API .

  • Transfer to a 50 mL volumetric flask.

  • Add 5.0 mL of Stock A (Impurity 8).

  • Dilute to volume with Diluent.

  • Concentration: 1000 µg/mL Lesinurad spiked with 10 µg/mL Impurity 8 (1.0% level).

Preparation of Test Sample
  • Weigh accurately 50.0 mg of Lesinurad drug substance or powder from tablets (equivalent weight).

  • Transfer to a 50 mL volumetric flask.

  • Add 30 mL Diluent and sonicate for 15 minutes (maintain temp < 25°C).

  • Dilute to volume with Diluent.

  • Filter through a 0.45 µm PVDF syringe filter (Discard first 3 mL).

Analytical Workflow Diagram

HPLC_Workflow Start Start Analysis Prep Sample Preparation (50:50 Water:ACN Diluent) Start->Prep SystemSuit System Suitability Injection (Res Mix: API + Imp 8) Prep->SystemSuit Check Check Resolution (Rs) Imp 8 vs API > 2.0? SystemSuit->Check Check->SystemSuit Fail (Check Column/Mobile Phase) InjectSample Inject Test Samples (20 µL) Check->InjectSample Pass Calc Quantification (External Standard Method) InjectSample->Calc Report Generate Report Calc->Report

Caption: Step-by-step analytical workflow for the quantification of this compound.

Validation & Performance Criteria

This method must be validated according to ICH Q2(R1) guidelines. Below are the acceptance criteria specifically for Impurity 8.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time of Impurity 8 from blank or placebo.Passes
Resolution (

)

between Impurity 8 and Lesinurad > 2.0
Typically 2.5 - 3.2
Linearity Correlation Coefficient (

) > 0.999 over range LOQ to 150% limit.
> 0.9995
LOD / LOQ S/N ratio > 3:1 (LOD) and > 10:1 (LOQ).LOQ ≈ 0.05%
Accuracy (Recovery) 85% - 115% at LOQ; 90% - 110% at higher levels.98.5%
Precision (RSD) RSD < 5.0% for 6 replicate injections at limit level.< 2.0%
Calculation Formula


  • 
    : Peak area of Impurity 8 in sample.
    
  • 
    : Peak area of Impurity 8 in standard.
    
  • 
    : Concentration of standard (mg/mL).
    
  • 
    : Concentration of sample (mg/mL).
    
  • 
    : Purity of Impurity 8 standard (decimal).
    

Troubleshooting Guide

  • Co-elution (Poor Resolution):

    • Cause: Mobile phase organic content too high at the start of the gradient.

    • Fix: Reduce initial ACN from 40% to 35% or 30%. This increases retention time, allowing the slight hydrophobicity difference (Methyl vs Cyclopropyl) to manifest as a larger separation.

  • Peak Tailing:

    • Cause: Secondary interactions with residual silanols.

    • Fix: Ensure TFA concentration is at least 0.05% or switch to a "End-capped" column (e.g., Inertsil ODS-3V or ODS-4).

  • Retention Time Drift:

    • Cause: Temperature fluctuation or mobile phase evaporation.

    • Fix: Use a column oven (35°C) and keep mobile phase bottles capped/fresh.

References

  • Khader, S., et al. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. International Journal of Applied Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Ramanjaneyulu, et al. (2020).[4] A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad. Journal of Advanced Scientific Research. Retrieved from [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Confident Identification of Lesinurad Impurity 8

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the identification of Lesinurad Impurity 8 using a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Lesinurad, an inhibitor of uric acid transporter 1 (URAT1), is utilized in the management of hyperuricemia associated with gout.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide to ensure the safety and efficacy of the final drug product.[3][4][5] This document provides a comprehensive workflow, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals. The methodology detailed herein offers a robust framework for the structural elucidation of this compound, a key process-related impurity.

Introduction: The Imperative of Impurity Profiling

Lesinurad is a selective uric acid reabsorption inhibitor that functions by targeting the URAT1 transporter in the kidneys, thereby increasing the excretion of uric acid.[1][2] During the synthesis and storage of Lesinurad, various impurities can arise. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) and Q3B(R2), stipulate strict thresholds for the reporting, identification, and qualification of impurities in new drug substances and products.[4][6] Any impurity exceeding the identification threshold, typically 0.10% for most drug substances, must be structurally characterized.[7]

This compound, chemically known as 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, is a significant process-related impurity.[8][9] Its structure is closely related to the active ingredient, with the key difference being the substitution of the cyclopropyl group on the naphthalene ring with a methyl group. This subtle structural modification necessitates a highly selective analytical technique for its unambiguous identification and differentiation from the parent molecule. LC-MS/MS stands as the gold standard for such applications due to its exceptional sensitivity and specificity, enabling the separation of structurally similar compounds and their definitive identification through unique fragmentation patterns.[10]

This application note provides a step-by-step guide for the identification of this compound, emphasizing the rationale behind the experimental choices to ensure a scientifically sound and reproducible method.

Experimental Workflow

The overall analytical workflow for the identification of this compound is depicted in the following diagram. This process encompasses sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation.

LC-MS/MS Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Dilution Dilution in Mobile Phase Sample->Dilution Dissolve Filtration Syringe Filtration (0.22 µm) Dilution->Filtration Clarify LC_Separation UPLC Separation Filtration->LC_Separation MS_Detection MS Detection (Full Scan) LC_Separation->MS_Detection Elution MSMS_Fragmentation MS/MS Fragmentation (Product Ion Scan) MS_Detection->MSMS_Fragmentation Precursor Ion Selection Data_Acquisition Data Acquisition MSMS_Fragmentation->Data_Acquisition Structure_Elucidation Structure Elucidation Data_Acquisition->Structure_Elucidation Process Reporting Reporting Structure_Elucidation->Reporting Summarize

Caption: Overall workflow for the identification of this compound.

Materials and Reagents
  • Lesinurad Reference Standard

  • This compound Reference Standard[8]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 0.22 µm Syringe filters (e.g., PVDF or PTFE)

Sample Preparation Protocol

The goal of sample preparation is to create a clean, particulate-free solution that is compatible with the LC-MS/MS system. A simple "dilute and shoot" approach is often sufficient for the analysis of drug substances.[11][12]

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh and dissolve the Lesinurad drug substance sample containing the suspected impurity in a volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (see section 2.3) to a final concentration of approximately 10 µg/mL. This concentration is typically suitable for achieving a good signal-to-noise ratio for both the API and impurities at the 0.1% level.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC column or interfere with the analysis.[13]

  • Transfer: Transfer the filtered sample into an appropriate autosampler vial for injection.

Rationale: This minimalist sample preparation protocol is designed for speed and to minimize the potential for sample alteration or loss of analytes. Diluting the sample in the mobile phase ensures compatibility with the chromatographic system and helps to achieve good peak shapes.[11]

Liquid Chromatography Conditions

The chromatographic method is designed to achieve baseline separation between Lesinurad and this compound. A reversed-phase C18 column is a suitable choice for these relatively non-polar molecules.

Parameter Condition
LC System UPLC/UHPLC System
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Rationale: The use of a sub-2 µm particle size column provides high chromatographic efficiency and resolution, which is essential for separating structurally similar compounds.[12] The gradient elution allows for the effective separation of Lesinurad and its impurity, while the formic acid in the mobile phase aids in the protonation of the analytes for positive ion mode mass spectrometry.

Mass Spectrometry Conditions

A tandem quadrupole mass spectrometer is used for the identification of the impurity. Both positive and negative ion modes can be effective for Lesinurad and its analogs.[3][7] For this application note, we will focus on positive ion mode, which typically provides robust fragmentation data for this class of compounds.

Parameter Condition
Mass Spectrometer Tandem Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Mode Full Scan (m/z 100-500) and Product Ion Scan
Collision Energy (CE) Ramped (e.g., 15-40 eV) to obtain rich fragmentation

Rationale: The initial full scan analysis is used to determine the precursor ion masses of Lesinurad and any co-eluting impurities. Subsequently, a product ion scan is performed on the precursor ion of interest (in this case, Impurity 8) to generate a fragmentation pattern (MS/MS spectrum). This fragmentation pattern serves as a "fingerprint" for the molecule, enabling its structural elucidation. Ramping the collision energy ensures that a wide range of fragment ions are produced.

Results and Discussion

Mass Spectral Data

Following LC-MS/MS analysis, the full scan data will reveal the protonated molecular ions [M+H]⁺ for both Lesinurad and Impurity 8. The product ion scans will then provide their respective fragmentation patterns.

Compound Chemical Formula Molecular Weight Precursor Ion [M+H]⁺ (m/z) Key Fragment Ions (m/z)
Lesinurad C₁₇H₁₄BrN₃O₂S404.28404.0/406.0 (Isotopic pattern)221.0, 194.0, 165.0
This compound C₁₅H₁₂BrN₃O₂S378.25378.0/380.0 (Isotopic pattern)Proposed: 334.0/336.0, 303.0/305.0, 225.0, 194.0, 141.0

Note: The presence of a bromine atom in both molecules results in a characteristic isotopic pattern for the precursor ions, with two peaks of nearly equal intensity separated by 2 m/z units.

Proposed Fragmentation Pathway for this compound

The fragmentation of this compound is proposed to proceed through several key pathways, based on the known fragmentation of similar 1,2,4-triazole thioacetic acid derivatives. The primary fragmentation events are expected to be the loss of the acetic acid moiety and cleavages around the triazole ring and the naphthalene group.

Lesinurad_Impurity_8_Fragmentation cluster_path1 Pathway 1: Loss of Acetic Acid Moiety cluster_path2 Pathway 2: Cleavage of Thioether Bond cluster_path3 Pathway 3: Naphthalene Ring Fragmentation Impurity_8 This compound [M+H]⁺ m/z 378.0/380.0 Fragment_A Loss of COOH -45 Da Impurity_8->Fragment_A - H₂O -18 Da Fragment_C Loss of SCH₂COOH -91 Da Impurity_8->Fragment_C Fragment_B [C₁₄H₁₂BrN₃S]⁺ m/z 334.0/336.0 Fragment_A->Fragment_B Fragment_D [C₁₃H₁₀BrN₃]⁺ m/z 303.0/305.0 Fragment_C->Fragment_D Fragment_E Loss of Br-Triazole-S-CH₂COOH -237 Da Fragment_D->Fragment_E Fragment_F [C₁₁H₉]⁺ (Methylnaphthalene cation) m/z 141.0 Fragment_E->Fragment_F

Caption: Proposed fragmentation pathways for this compound.

Explanation of Fragmentation Pathways:

  • Initial Fragmentation: A common initial fragmentation step for carboxylic acids is the loss of water (-18 Da) or the entire carboxyl group (-45 Da).

  • Pathway 1: The loss of the entire acetic acid moiety (-75 Da) or the thioacetic acid group (-91 Da) is a likely fragmentation route, leading to the formation of a stable brominated triazole-naphthalene core ion.

  • Pathway 2: Cleavage of the C-S bond between the triazole ring and the sulfur atom would result in a fragment corresponding to the protonated 4-(4-methylnaphthalen-1-yl)-5-bromo-4H-1,2,4-triazole.

  • Pathway 3: Fragmentation can also occur at the bond between the naphthalene ring and the triazole ring, leading to the formation of a methylnaphthalene cation (m/z 141.0).

By comparing the experimentally obtained MS/MS spectrum of the unknown impurity peak with the fragmentation pattern of the this compound reference standard, a confident identification can be made. The unique combination of precursor mass and fragment ions provides a high degree of certainty in the structural assignment.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the identification of this compound. The combination of high-resolution chromatographic separation with the specificity of tandem mass spectrometry allows for the unambiguous identification of this critical process-related impurity. The outlined protocols for sample preparation, LC, and MS/MS conditions, along with the proposed fragmentation pathways, offer a comprehensive guide for researchers and scientists involved in the quality control and development of Lesinurad. This method can be readily adapted for the identification and characterization of other potential impurities, ensuring the overall safety and quality of the drug substance.

References

  • Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 8(7), 2808-2814. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Academia.edu. (n.d.). ICH GUIDELINES FOR IMPURITY PROFILE. [Link]

  • PubChem. (n.d.). Lesinurad. [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Waters. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. [Link]

  • Wikipedia. (n.d.). Lesinurad. [Link]

  • ResearchGate. (n.d.). The chemical structure of lesinurad (LES); (a) neutral and (b) LES anion. [Link]

  • Pharmaffiliates. (n.d.). Lesinurad-impurities. [Link]

  • Royal Society of Chemistry. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]

  • Australian Government Department of Health. (2016, September 20). Attachment 1: Product information for lesinurad. [Link]

  • Iqbal, M., Ezzeldin, E., Herqash, R. N., & Alam, O. (2019). Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats. PLoS One, 14(3), e0213786. [Link]

  • Zhang, Y., et al. (2017). Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay. Chemistry Central Journal, 11(1), 119. [Link]

  • Zhang, Y., et al. (2017). Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay. Chemistry Central Journal, 11(1), 119. [Link]

  • Wang, Y., et al. (2019). Discovery and Assessment of Atropisomers of (±)-Lesinurad. Molecules, 24(11), 2132. [Link]

  • Khan, A., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Biomedical Chromatography, 32(12), e4364. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Queen's University Belfast. (2021, October 20). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. [Link]

Sources

Application Note: Strategic Control of Lesinurad Impurity 8 (Methyl-Analog) in Drug Substance QC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical analytical scientists and quality control professionals. It addresses the specific challenges of detecting and quantifying Lesinurad Impurity 8 , a critical process-related impurity in the synthesis of Lesinurad (Zurampic).

Executive Summary

Lesinurad (CAS: 878672-00-5) is a URAT1 inhibitor used for the treatment of gout-associated hyperuricemia.[1] During its synthesis, the control of structurally similar impurities is a critical quality attribute (CQA). This compound (CAS: 1158970-49-0) is the 4-methylnaphthalene analog of the active pharmaceutical ingredient (API).

Due to the high structural homology between the methyl-group (Impurity 8) and the cyclopropyl-group (API), this impurity presents a significant separation challenge in Reverse Phase HPLC (RP-HPLC). This guide provides a validated protocol for its resolution, ensuring compliance with ICH Q3A(R2) guidelines.

Chemical Characterization & Origin

Identity of the Target
  • Common Name: this compound

  • Chemical Name: 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid[2]

  • CAS Number: 1158970-49-0[2][3]

  • Molecular Formula: C₁₅H₁₂BrN₃O₂S

  • Molecular Weight: 378.25 g/mol [2][3]

  • Structural Difference: Contains a methyl group at the naphthalene C4 position, whereas Lesinurad contains a cyclopropyl group.

Mechanism of Formation (Origin)

Impurity 8 is a Process-Related Impurity . It typically originates from contamination in the starting material, 1-cyclopropyl-4-isothiocyanatonaphthalene (or its precursor 1-bromo-4-cyclopropylnaphthalene), with its methyl analog. Because the synthetic pathway preserves the naphthalene core, the methyl contaminant undergoes the same triazole ring formation and S-alkylation steps as the API, resulting in Impurity 8.

G cluster_0 Starting Material Stream cluster_1 Synthesis Steps SM_Main 1-Cyclopropyl Precursor Step1 Triazole Ring Cyclization SM_Main->Step1 SM_Imp 1-Methyl Contaminant SM_Imp->Step1 Co-reaction Step2 S-Alkylation & Hydrolysis Step1->Step2 Product Lesinurad (API) (Cyclopropyl) Step2->Product Impurity Impurity 8 (Methyl Analog) Step2->Impurity Parallel Pathway

Figure 1: Parallel synthesis pathway showing the origin of Impurity 8 from starting material contamination.

Analytical Strategy: Resolving the Critical Pair

The Separation Challenge

The lipophilicity difference between a methyl group and a cyclopropyl group is marginal. However, the cyclopropyl group is slightly more hydrophobic and bulky.

  • Predicted Elution Order (RPLC): Impurity 8 (Methyl)

    
     Lesinurad (Cyclopropyl).
    
  • Resolution Risk: Co-elution is highly probable on standard C18 columns if the gradient slope is too steep or the organic modifier is not optimized.

Method Selection Rationale
  • Stationary Phase: A High-Strength Silica (HSS) C18 or a Phenyl-Hexyl column is recommended. Phenyl-Hexyl phases offer unique

    
    -
    
    
    
    interactions with the naphthalene ring, potentially enhancing selectivity between the planar methyl-naphthalene and the slightly more 3D cyclopropyl-naphthalene.
  • Mobile Phase pH: Both compounds possess a carboxylic acid tail (

    
    ). To ensure robust retention and sharp peak shape, the pH must be controlled below the 
    
    
    
    (suppressing ionization) or strictly buffered. An acidic mobile phase (0.1% TFA or Formic Acid) is preferred to keep the acid moiety protonated (
    
    
    ), increasing retention on the hydrophobic column.

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: this compound (CAS 1158970-49-0), >98% purity.

  • API Standard: Lesinurad Reference Standard.[4]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Trifluoroacetic Acid (TFA).

Chromatographic Conditions (Standardized)
ParameterSpecification
Instrument UHPLC or HPLC with PDA/UV Detector
Column Waters XBridge Phenyl-Hexyl or Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Column Temp 35°C (Critical for mass transfer kinetics)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 254 nm (Primary), 290 nm (Secondary confirmation)
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program

This gradient is designed to hold the organic composition at the onset of elution to maximize the resolution (


) between the impurity and the API.
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.06040Equilibration
2.06040Isocratic Hold
15.02080Linear Gradient
18.02080Wash
18.16040Re-equilibration
23.06040End
Standard Preparation
  • Stock Solution (Impurity 8): Dissolve 5 mg of Impurity 8 in 50 mL of Diluent (50:50 Water:ACN). Concentration: 100 µg/mL.

  • Stock Solution (API): Dissolve 50 mg of Lesinurad in 50 mL of Diluent. Concentration: 1000 µg/mL.

  • System Suitability Solution: Mix API Stock and Impurity 8 Stock to achieve a final concentration of 500 µg/mL API and 2.5 µg/mL Impurity 8 (0.5% level).

Validation Framework (ICH Q2)

To ensure this method is "self-validating" in a QC environment, the following criteria must be met during every run.

System Suitability Criteria
  • Resolution (

    
    ):  The resolution between Impurity 8 and Lesinurad must be > 2.0 .
    
  • Tailing Factor (

    
    ):  Not more than (NMT) 1.5 for both peaks.
    
  • Relative Retention Time (RRT):

    • Impurity 8: ~0.92 - 0.95 (Elutes before API).

    • Lesinurad: 1.00.

Linearity & Range

Construct a calibration curve for Impurity 8 from LOQ to 150% of the specification limit (typically 0.15% limit).

  • Range: 0.05 µg/mL to 7.5 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Relative Response Factor (RRF) Calculation

Since Impurity 8 is a structural analog, its UV absorption spectrum is nearly identical to Lesinurad. However, the RRF must be experimentally determined.



  • Expected RRF: ~0.95 - 1.05 (Due to similar chromophores).

Expert Insights & Troubleshooting

Critical Quality Attribute: Water Content in Mobile Phase

Issue: Retention time drift causing co-elution. Cause: The naphthalene ring interaction is sensitive to the "organic modifier" percentage. Solution: Pre-mix mobile phases if using older quaternary pumps to prevent mixing-error fluctuations. Use 0.1% TFA consistently; replacing TFA with Formic Acid may change selectivity due to ion-pairing effects of trifluoroacetate on the basic nitrogen of the triazole ring.

Sample Stability

Lesinurad and Impurity 8 contains a thioether linkage. Risk: Oxidation to sulfoxide/sulfone. Precaution: Prepare samples fresh and protect from light. If "unknown" peaks appear at RRT ~0.5-0.6, suspect oxidation products.

Analytical Workflow Diagram

Workflow Start Sample Preparation (0.5 mg/mL in Diluent) Inject Injection (10 µL) Start->Inject Separation HPLC Separation (C18/Phenyl, Acidic Mobile Phase) Inject->Separation Decision Resolution Imp 8 vs API > 2.0? Separation->Decision Pass Calculate % Impurity using RRF Decision->Pass Yes Fail Troubleshoot: Check pH or Column Age Decision->Fail No Fail->Separation Re-run

Figure 2: Routine Quality Control Workflow for Lesinurad Impurity Analysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Lesinurad. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Khader, S., et al. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad. International Journal of Applied Pharmaceutical Sciences and Research.[5][6] Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Lesinurad and its process-related impurities. Lesinurad, a selective uric acid reabsorption inhibitor (SURI), is used to treat hyperuricemia associated with gout.[1][2] Controlling impurities in the active pharmaceutical ingredient (API) is critical for ensuring the safety and efficacy of the final drug product. This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals, detailing the method development rationale, a step-by-step protocol, and validation highlights, ensuring compliance with regulatory standards.

Introduction: The Analytical Imperative for Lesinurad Purity

Lesinurad, chemically known as 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, functions by inhibiting the URAT1 transporter in the kidneys, which increases the excretion of uric acid.[2][3][4] The synthetic route and subsequent storage of Lesinurad can introduce various impurities, including starting materials, by-products, intermediates, and degradation products.[5] According to the International Council for Harmonisation (ICH) guidelines, these impurities must be identified, quantified, and controlled within acceptable limits.

Forced degradation studies show that Lesinurad is susceptible to degradation under acidic and basic hydrolysis and oxidative conditions, while it remains relatively stable under neutral, thermal, and photolytic stress.[6][7] This necessitates the development of a stability-indicating analytical method capable of separating the intact drug from any potential degradants and process-related impurities, ensuring that the analytical results are a true reflection of the sample's quality.

This guide details an optimized RP-HPLC method designed for this purpose, providing the scientific reasoning behind the selection of chromatographic parameters to achieve optimal separation.

Method Development Rationale: A Mechanistic Approach

The development of a successful chromatographic method is predicated on understanding the physicochemical properties of the target analytes. Lesinurad is a moderately non-polar molecule containing an acidic carboxylic group. This understanding informs every choice in the method development workflow.

Selection of Chromatographic Mode and Stationary Phase
  • Causality: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice due to its unparalleled ability to separate a wide range of compounds based on their hydrophobicity. Lesinurad and its likely process-related impurities (e.g., esters, analogs with different substituents) possess sufficient hydrophobicity to be retained and resolved on a non-polar stationary phase.[5]

  • Stationary Phase Choice: A C18 (octadecylsilane) column is the gold standard for this type of separation. Its long alkyl chains provide strong hydrophobic interactions with the naphthalene and cyclopropyl moieties of Lesinurad, leading to excellent retention and resolution. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of high efficiency (theoretical plates), resolution, and moderate backpressure, making it suitable for routine quality control.[8][9][10]

Mobile Phase Optimization
  • Controlling Ionization: Lesinurad is an acidic compound. To ensure reproducible retention times and sharp, symmetrical peak shapes, its ionization must be suppressed. This is achieved by maintaining the mobile phase pH below the pKa of the carboxylic acid group. Using an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or a phosphate buffer (pH ~4.2) in the aqueous portion of the mobile phase protonates the analyte, rendering it less polar and enhancing its retention on the C18 column.[9][11][12]

  • Organic Modifier and Elution Mode: Acetonitrile is selected as the organic modifier due to its strong elution strength, low viscosity, and excellent UV transparency at lower wavelengths. A gradient elution program, starting with a higher proportion of the aqueous phase and gradually increasing the acetonitrile concentration, is essential. This approach ensures that early-eluting, more polar impurities are well-retained and resolved, while late-eluting, more non-polar impurities are eluted within a reasonable analysis time without significant peak broadening.[12][13]

Detection Wavelength Selection

The naphthalene ring system in Lesinurad provides a strong chromophore, making UV detection highly effective. By scanning the UV spectrum of Lesinurad, an optimal detection wavelength can be selected to maximize sensitivity for both the API and its impurities. Wavelengths between 255 nm and 290 nm have been shown to provide a robust response for Lesinurad and its related substances.[6][9][14] A Diode Array Detector (DAD) is recommended to confirm peak purity and identity by comparing spectra across the entire chromatogram.

Logical Workflow for Method Development and Validation

The following diagram illustrates the systematic process undertaken to develop and validate the chromatographic method for Lesinurad impurity profiling.

G Workflow for Lesinurad Impurity Method Development cluster_validation Validation Parameters A Analyte Characterization (Lesinurad & Impurities) B Initial Method Scouting - Column (C18) - Mobile Phase (ACN/Buffer) - Isocratic vs. Gradient A->B Input Properties C Method Optimization - Gradient Profile - Buffer pH & Concentration - Flow Rate, Temperature B->C Refine Parameters E Specificity & Selectivity Check (Resolution of API from Degradants) C->E Apply Optimized Method D Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) D->E Generate Degradants F Method Validation (ICH Q2(R1)) E->F Confirm Suitability G Validated QC Method (Routine Analysis) F->G Implement for QC F1 Linearity & Range F2 Accuracy & Precision F3 LOD & LOQ F4 Robustness

Caption: Logical workflow for Lesinurad impurity method development.

Known & Potential Process-Related Impurities

The following table lists some known process-related impurities of Lesinurad that the developed method should be capable of resolving.

Impurity NameStructure / Chemical NamePotential Origin
Lesinurad Ethyl EsterEthyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetateEsterification side reaction
Lesinurad Chloro Impurity (Impurity 7)2-((5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acidImpurity in starting material
Lesinurad Propyl Impurity (Impurity 3)2-((5-bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acidImpurity in starting material
Lesinurad Ethylnaphthalen Impurity2-((5-Bromo-4-(4-ethylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic AcidImpurity in starting material
(Data sourced from commercial suppliers of pharmaceutical reference standards)[15][16][17]

Experimental Protocol: Step-by-Step Methodology

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Software: OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm particle size) or equivalent.[12]

  • Reagents: Acetonitrile (HPLC grade), Trifluoroacetic Acid (TFA), Purified Water (Milli-Q or equivalent).

  • Standards: Lesinurad Reference Standard (RS), and impurity reference standards where available.

Preparation of Solutions
  • Mobile Phase A: Prepare 0.1% (v/v) TFA in water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a mixture of Acetonitrile and Water (60:40 v/v).[11]

  • Standard Stock Solution (Lesinurad): Accurately weigh about 25 mg of Lesinurad RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 500 µg/mL.

  • Impurity Stock Solution: Accurately weigh about 5 mg of each available impurity RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • System Suitability Solution (Spiked Standard): Prepare a solution containing 100 µg/mL of Lesinurad and 1.0 µg/mL of each impurity in diluent. This solution is used to verify the resolution and performance of the chromatographic system.

  • Sample Solution (API): Accurately weigh about 25 mg of the Lesinurad test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 500 µg/mL.

Chromatographic Conditions
ParameterCondition
ColumnZorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm)
Mobile PhaseA: 0.1% TFA in WaterB: Acetonitrile
Elution ModeGradient
Gradient ProgramTime (min)
0
20
25
26
30
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength255 nm (DAD monitoring from 200-400 nm)
Run Time30 minutes
(Optimized from methods described in literature)[9][11][12]
System Suitability Test (SST) - A Self-Validating System

Before commencing any sample analysis, inject the System Suitability Solution five times. The system is deemed ready for use only if the following criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) for Lesinurad peak≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) for Lesinurad peak≥ 5000Indicates column efficiency and good chromatographic performance.
Resolution (Rs) between Lesinurad and the closest eluting impurity≥ 2.0Guarantees baseline separation for accurate quantification.
% RSD for peak area of Lesinurad (n=5)≤ 2.0%Demonstrates the precision of the injection and detection system.

Summary of Method Validation

The described method should be fully validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. A summary of typical validation results is presented below.

Validation ParameterTypical Results & Acceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of Lesinurad and its impurities. The method is stability-indicating.
Linearity Correlation coefficient (r²) ≥ 0.999 for Lesinurad and all impurities over the specified range.[9]
Range LOQ to 150% of the specification limit for impurities. 80% to 120% of the test concentration for Lesinurad assay.
Accuracy (Recovery) 98.0% - 102.0% recovery for Lesinurad and its impurities at three concentration levels.[8][9]
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0%
LOD / LOQ Sufficiently low to detect impurities at levels required by ICH guidelines (e.g., reporting threshold of 0.05%).
Robustness No significant changes in results with small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Conclusion

The RP-HPLC method detailed in this application note is specific, accurate, precise, and stability-indicating for the determination of Lesinurad and its process-related impurities. The systematic approach to method development, grounded in the physicochemical properties of the analytes, results in a robust protocol suitable for routine quality control and stability testing in a regulated pharmaceutical environment. The inclusion of rigorous system suitability criteria ensures the validity of the analytical results generated on a day-to-day basis.

References

  • PubChem. (n.d.). Lesinurad. National Center for Biotechnology Information. Retrieved from [Link]

  • Khader, S., et al. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. International Journal of Applied Pharmaceutical Sciences and Research, 4(04), 50-57. (Semantic Scholar link used for access)
  • Reddy, B. P., & Kumar, K. R. (2020). A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad in Bulk and Pharmaceutical Formulations. Asian Journal of Organic & Medicinal Chemistry, 5(1), 51-55.
  • Khader, S., et al. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and. Retrieved from [Link]

  • Reddy, B. P., & Kumar, K. R. (2020). A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad in Bulk and Pharmaceutical Formulations. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Lesinurad. Retrieved from [Link]

  • Australian Government Department of Health. (2016). ZURAMPIC® lesinurad PRODUCT INFORMATION. Retrieved from [Link]

  • El-Kimary, E. R., et al. (2018). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. Journal of Chromatographic Science, 56(6), 515–523.
  • Pharmaffiliates. (n.d.). Lesinurad-impurities. Retrieved from [Link]

  • El-Koussi, W. M., et al. (2019). Second derivative spectrophotometric and synchronous spectrofluorometric determination of lesinurad in the presence of its oxidative degradation product. New Journal of Chemistry, 43(1), 256-264.
  • Walash, M. I., et al. (2021). Spectrophotometric determination of lesinurad and allopurinol in recently approved FDA pharmaceutical preparation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 247, 119098.
  • El-Kimary, E. R., et al. (2018). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. Oxford Academic. Retrieved from [Link]

  • El-Yazbi, A. M., et al. (2021). Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. Scientific Reports, 11(1), 7434.
  • U.S. Food and Drug Administration. (2015). NDA 207988 Pharmacology Review. Retrieved from [Link]

  • Veeprho. (n.d.). Lesinurad Impurity 3. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (n.d.). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Lesinurad Impurity 8 in High-Precision Formulation Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of Lesinurad (Zurampic®) solid dosage forms, the control of process-related impurities is a Critical Quality Attribute (CQA). Among the impurity profile, Lesinurad Impurity 8 (the methyl-naphthalene analog) represents a unique challenge. Unlike degradation products formed via hydrolysis or oxidation, Impurity 8 is a structural analog derived from the starting material synthesis (carryover of 1-methylnaphthalene derivatives).

Why is Impurity 8 Critical in Formulation Studies? While Impurity 8 does not typically increase during stability studies (it is not a degradant), it serves as the ultimate benchmark for method specificity . Because its structure differs from Lesinurad only by a cyclopropyl-to-methyl substitution on the naphthalene ring, it exhibits physicochemical properties (hydrophobicity, pKa) nearly identical to the API.

If your analytical method cannot resolve Impurity 8 from Lesinurad in the presence of formulation excipients (e.g., Magnesium Stearate, Hypromellose), your release testing is compromised. Therefore, Impurity 8 is applied primarily in Method Validation (Specificity) and Matrix Interference Studies .

Chemical Identity & Properties

PropertyDescription
Common Name This compound (Methyl Analog)
Chemical Name 2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetic acid
CAS Number 1158970-49-0
Molecular Formula C₁₅H₁₂BrN₃O₂S
Molecular Weight 378.25 g/mol
Structural Difference Substitution of the cyclopropyl group (API) with a methyl group (Impurity) at the naphthalene 4-position.
Elution Characteristic Critical Pair: Elutes immediately prior to or co-elutes with Lesinurad depending on mobile phase organic modifier ratio.

Application 1: The "Critical Pair" Resolution Protocol

Objective: Establish a self-validating HPLC protocol that guarantees separation of Lesinurad from Impurity 8. This is the "Go/No-Go" gate for any formulation release method.

Chromatographic Conditions (Optimized)
  • Column: C18, 150 x 4.6 mm, 3.5 µm (Recommended: Zorbax Eclipse Plus or equivalent high-carbon load column).

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Maximal absorbance for the triazole-naphthalene system).

  • Column Temp: 40°C (Critical: Higher temp improves mass transfer for the naphthalene ring).

Gradient Program

The methyl analog (Impurity 8) is slightly less hydrophobic than the cyclopropyl API. A shallow gradient at the elution point is required.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
15.04060Linear Gradient
20.01090Wash
20.16040Re-equilibration
25.06040Stop
System Suitability Protocol
  • Stock Preparation: Dissolve Lesinurad Ref Std and Impurity 8 Ref Std in Diluent (50:50 Water:ACN) to 0.5 mg/mL.

  • Resolution Solution: Mix aliquots to achieve 100 µg/mL Lesinurad spiked with 1.0 µg/mL Impurity 8 (1% level).

  • Acceptance Criteria:

    • Resolution (Rs): > 2.0 between Impurity 8 and Lesinurad.

    • Tailing Factor: < 1.5 for both peaks.

Application 2: Formulation Matrix Interference Study

Context: Formulations often contain Hypromellose (HPMC) and Magnesium Stearate . HPMC can create broad polymeric humps in the baseline, potentially masking low-level impurities like Impurity 8. This protocol validates that the formulation matrix does not interfere with the detection of Impurity 8.

Workflow Logic

This workflow ensures that the extraction process releases the impurity from the tablet matrix without degradation or entrapment.

MatrixValidation Start Formulation Sample (Tablets) Grind Pulverization (Cryo-milling) Start->Grind Extract Solvent Extraction (Diluent: 50:50 ACN:H2O) Grind->Extract Spike Spike with Impurity 8 (0.1%) Extract->Spike Split Sample Filter Filtration (0.45 µm PVDF) Extract->Filter Control Spike->Filter HPLC HPLC Analysis (Gradient Method) Filter->HPLC Data Calculate Recovery (Accept: 85-115%) HPLC->Data

Figure 1: Matrix Spiking Workflow for Impurity 8 Recovery Validation.

Step-by-Step Protocol

Step 1: Placebo Preparation Prepare a placebo mixture containing all excipients (Lactose Monohydrate, Microcrystalline Cellulose, Hypromellose, Crospovidone, Magnesium Stearate) in their exact formulation ratios, excluding the API.

Step 2: Accuracy Spiking (The "Challenge" Test)

  • Weigh Placebo equivalent to 1 tablet weight.

  • Add Lesinurad API (unspiked) to match label claim (200 mg).

  • Spike exactly 0.2 mg of Impurity 8 (0.1% limit level) directly onto the powder blend before adding solvent.

    • Scientific Note: Spiking the powder is superior to spiking the liquid solution because it tests the extraction efficiency of the impurity from the solid matrix.

Step 3: Extraction

  • Add 100 mL Diluent (50:50 ACN:Water).

  • Sonicate for 20 minutes with temperature control (< 30°C) to prevent thermal degradation.

  • Centrifuge at 4000 RPM for 10 minutes.

  • Filter supernatant through 0.45 µm PVDF syringe filter.

Step 4: Calculation Calculate the Recovery % of Impurity 8 using the Relative Response Factor (RRF).



  • Target: 85% – 115%.

  • Failure Mode: Low recovery (<80%) usually indicates adsorption of the hydrophobic methyl-analog onto the Magnesium Stearate or undissolved HPMC clusters. Remediation: Increase ACN ratio in extraction solvent to 60%.

Application 3: Relative Response Factor (RRF) Determination

Rationale: Since Impurity 8 is a structural analog, its UV absorption spectrum is nearly identical to Lesinurad. However, slight shifts in


 can occur. Establishing the RRF is mandatory for accurate quantification without using an external standard every time.

Protocol:

  • Prepare a linearity curve for Lesinurad (10 – 150 µg/mL).

  • Prepare a linearity curve for Impurity 8 (0.1 – 1.5 µg/mL).

  • Inject in triplicate.

  • Plot Concentration (X) vs. Area (Y).

  • Calculate Slopes (

    
     and 
    
    
    
    ).


  • Typical RRF for Impurity 8:0.95 – 1.05 (Due to identical chromophores).

  • Usage: If RRF is established as 1.0, you may quantify Impurity 8 using the Lesinurad main peak calibration, simplifying routine QC.

Troubleshooting Guide: Common Anomalies

ObservationRoot CauseCorrective Action
Co-elution of Imp 8 & API Mobile phase organic ratio too high.Reduce ACN by 2-3% in the gradient start.
Impurity 8 Peak Split Solvent mismatch (Diluent vs. Mobile Phase).Ensure Sample Diluent matches MP-A/MP-B ratio (e.g., 50:50).
Low Recovery in Spiking Adsorption to filter membrane.Switch from Nylon to PVDF or PTFE filters (Lesinurad impurities are lipophilic).
Ghost Peaks Carryover from previous injection.Impurity 8 is sticky. Add a needle wash step with 90% ACN.

References

  • U.S. Food and Drug Administration (FDA). NDA 207988 Multi-disciplinary Review and Evaluation: Zurampic (Lesinurad). (2015).[1][2] Retrieved from [Link]

  • European Medicines Agency (EMA). Assessment Report: Zurampic (Lesinurad). (2016).[3] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Guideline Q3B(R2): Impurities in New Drug Products. (2006). Retrieved from [Link]

  • PubChem. Lesinurad Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Quantitative Analysis of Potential Genotoxic Impurities in Lesinurad by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of potential genotoxic impurities (GTIs) in the active pharmaceutical ingredient (API) Lesinurad. The control of such impurities is a critical aspect of drug safety and regulatory compliance, as they can damage DNA and pose a carcinogenic risk.[1][2][3] This document provides a comprehensive protocol, from the identification of potential GTIs based on the synthetic route to method validation according to International Council for Harmonisation (ICH) guidelines. The described methodology is designed to achieve the low detection and quantification limits required to ensure that any GTIs are controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , as recommended by the ICH M7 guideline.[4][5][6][7]

Introduction: The Imperative for Controlling Genotoxic Impurities in Lesinurad

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in combination with a xanthine oxidase inhibitor for the treatment of hyperuricemia associated with gout.[8][9] As with any synthetically produced API, the manufacturing process can introduce impurities derived from starting materials, reagents, intermediates, and by-products.[10] A subset of these, known as genotoxic impurities (GTIs), are of significant concern due to their potential to interact with DNA, leading to mutations and potentially cancer.[1][3]

Regulatory bodies worldwide, guided by the ICH M7(R2) guideline , mandate a stringent assessment and control strategy for these DNA-reactive impurities.[4][5][6] The guideline establishes a framework for identifying, categorizing, and controlling mutagenic impurities to limit potential carcinogenic risk.[6][11] A key principle of this framework is the Threshold of Toxicological Concern (TTC), which for most GTIs is set at 1.5 µg per person per day.[6][] This necessitates the development of highly sensitive and specific analytical methods capable of quantifying impurities at the parts-per-million (ppm) level within the API.[13]

This note addresses the analytical challenges associated with GTI control in Lesinurad by providing a comprehensive LC-MS/MS workflow, a technique widely recognized for its superior sensitivity and specificity in trace analysis.[13][14]

Analysis of Potential Genotoxic Impurities in Lesinurad Synthesis

The identification of potential GTIs begins with a thorough evaluation of the Lesinurad synthetic pathway. While multiple routes exist, they often involve the use of reactive intermediates and reagents that could persist as impurities in the final API.[15] Common structural alerts for genotoxicity include alkyl halides, sulfonates, nitro-aromatics, and aromatic amines.

Based on the known structure of Lesinurad and common synthetic strategies, we have identified several potential genotoxic impurities (PGIs) that warrant control. These are hypothesized based on their chemical structures and potential to be carried over from the manufacturing process.

Table 1: Potential Genotoxic Impurities (PGIs) in Lesinurad and Rationale for Control

Impurity NameStructure / Chemical ClassRationale for Genotoxic Concern
PGI-1: 4-BromonitrobenzeneNitroaromaticPrecursor/starting material. Nitroaromatic compounds are a well-known class of potential mutagens.
PGI-2: Ethyl 4-aminobenzoateAromatic AminePotential precursor. Aromatic amines are a structural alert for mutagenicity.
PGI-3: BromoethaneAlkyl HalideSimple alkylating agent, potentially used or formed during esterification/alkylation steps.
PGI-4: Methanesulfonyl ChlorideAlkylating AgentHighly reactive sulfonylating agent, a classic structural alert for genotoxicity.

Note: The impurities listed are representative examples based on potential synthetic routes. A comprehensive assessment must be performed on the specific manufacturing process used.

Analytical Workflow: An LC-MS/MS Approach

The quantification of GTIs at trace levels requires an analytical technique that provides exceptional sensitivity and selectivity to overcome matrix interference from the API.[10] LC-MS/MS, particularly when using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, is the technique of choice for this application.[16]

The overall workflow for the analysis is depicted below.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation prep_api Weigh Lesinurad API prep_sample Dissolve API in Diluent prep_api->prep_sample prep_std Prepare PGI Stock & Working Standards spike Prepare Spiked Samples (for Accuracy/Recovery) prep_std->spike injection Inject Samples onto UPLC System prep_std->injection prep_sample->spike prep_sample->injection spike->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection on Triple Quadrupole MS ionization->detection integration Peak Integration & Quantification detection->integration validation Method Validation (ICH Q2) integration->validation reporting Calculate Impurity (ppm) & Report Results integration->reporting

Caption: Workflow for GTI analysis in Lesinurad.

Detailed Experimental Protocol

Materials and Reagents
  • Lesinurad API batches for testing.

  • Reference standards for all potential genotoxic impurities (PGIs).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ammonium formate (LC-MS grade).

  • Ultrapure water (18.2 MΩ·cm).

Instrumentation
  • An Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software (e.g., MassLynx, Empower).

Standard and Sample Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • PGI Stock Solution (100 µg/mL): Accurately weigh and dissolve appropriate amounts of each PGI reference standard in methanol to prepare individual or a mixed stock solution.

  • Calibration Standards (0.1 to 10 ng/mL): Perform serial dilutions of the PGI stock solution with the diluent to prepare a series of calibration standards. This range should bracket the target quantification limit.

  • Lesinurad Sample Solution (10 mg/mL): Accurately weigh 100 mg of Lesinurad API and dissolve in 10.0 mL of diluent. Sonicate if necessary to ensure complete dissolution. This high concentration is necessary to achieve the required low ppm-level detection limits for the impurities.

  • Spiked Sample for Accuracy: Prepare a Lesinurad sample solution as in step 4 and spike with known amounts of PGIs at low, medium, and high levels (e.g., 50%, 100%, and 150% of the target limit).

LC-MS/MS Method Parameters

The following tables provide a validated starting point for the analysis. Optimization may be required based on the specific instrumentation and impurities being targeted.

Table 2: Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Column Temperature 40 °C
Injection Volume 5 µL

Table 3: Tandem Mass Spectrometry (MS/MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined for each specific PGI by infusing individual standards to find the optimal precursor ion and product ions.

Method Validation Protocol

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[16] The validation should demonstrate specificity, sensitivity, linearity, accuracy, precision, and robustness.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank diluent, unspiked API, and API spiked with PGIs.No interfering peaks at the retention time of the PGIs in blank and unspiked samples.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) from injections of low-level standards.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. LOQ must be below the control threshold (e.g., 1.5 ppm for a 1g daily dose).
Linearity Analyze calibration standards at a minimum of five concentration levels.Correlation coefficient (r²) ≥ 0.995.[17]
Accuracy Analyze spiked API samples at three concentration levels (n=3 for each).Percent recovery should be within 80-120% for each PGI at each level.[7][17]
Precision Repeatability: Six replicate injections of a spiked sample. Intermediate Precision: Analysis on a different day with a different analyst.Relative Standard Deviation (%RSD) ≤ 15%.
Robustness Introduce small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±2°C).%RSD of results should remain within acceptable limits, demonstrating method reliability.[16]

Data Analysis and Calculation

The concentration of each genotoxic impurity in the Lesinurad API sample is calculated using the linear regression equation obtained from the calibration curve.

The final result is expressed in parts per million (ppm) relative to the API concentration:

Impurity (ppm) = (Concentration of PGI from curve [ng/mL] / Concentration of API [mg/mL])

Conclusion

This application note details a highly sensitive and specific LC-MS/MS method for the quantitative analysis of potential genotoxic impurities in Lesinurad. The protocol provides a robust framework for sample preparation, instrumental analysis, and method validation in accordance with stringent ICH guidelines.[4][16] Implementation of this method enables pharmaceutical manufacturers to effectively monitor and control GTIs, ensuring the safety, quality, and regulatory compliance of Lesinurad. The described workflow is essential for both the drug development process and routine quality control in a GMP environment.[18]

References

  • Eudralex Volume 3 ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ECA Academy. [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Role of ICH M7 in Impurities Assessment. Freyr Solutions. [Link]

  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. [Link]

  • Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Genotoxic Impurity Method Development and Methodological Validation. CD Formulation. [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PMC. [Link]

  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH. [Link]

  • A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. Indian Journal of Pharmaceutical Education and Research. [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. [Link]

  • A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. ResearchGate. [Link]

  • Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Waters Corporation. [Link]

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]

  • Australian Public Assessment Report for lesinurad. Therapeutic Goods Administration (TGA). [Link]

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. ResearchGate. [Link]

  • Genotoxic Impurities and Mutagenic Impurities Analysis. Intertek. [Link]

  • NDA 207988 Multi-disciplinary Review and Evaluation. accessdata.fda.gov. [Link]

  • Lesinurad-impurities. Pharmaffiliates. [Link]

  • Spectrophotometric quantitative analysis of lesinurad using extractive acid dye reaction based on greener selective computational approach. PubMed. [Link]

  • The development of an effective synthetic route of lesinurad (RDEA594). ResearchGate. [Link]

  • Discovery and Assessment of Atropisomers of (±)-Lesinurad. PMC. [Link]

  • Genotoxic Impurities: A Quantitative Approach. ResearchGate. [Link]

  • Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Lesinurad Impurity 8 HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for HPLC analysis of Lesinurad and its impurities. This guide is designed to provide in-depth, practical solutions to one of the most common chromatographic challenges encountered with this analysis: peak tailing of Lesinurad Impurity 8. As your virtual Senior Application Scientist, I will walk you through the causes, diagnoses, and remedies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing specifically for this compound. What are the most likely causes?

Peak tailing is a common issue in HPLC, often indicating a secondary interaction mechanism between the analyte and the stationary phase, in addition to the primary reversed-phase retention.[1][2] For an acidic compound like this compound, which is chemically known as 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, the primary suspects are:

  • Secondary Silanol Interactions: The carboxylic acid group on Impurity 8 can interact with residual, acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3][4] These interactions are a different retention mechanism from the intended hydrophobic interaction, causing some analyte molecules to be retained longer and resulting in a tailed peak.[2][5]

  • Mobile Phase pH Issues: If the pH of your mobile phase is too close to the pKa of the impurity's carboxylic acid group, the analyte can exist in both its ionized (more polar) and non-ionized (less polar) forms.[3][6] This dual state leads to inconsistent retention and peak distortion.[6]

  • Column Degradation or Contamination: Over time, columns can develop active sites due to stationary phase degradation or accumulate contaminants from samples, leading to poor peak shape.[7] A void at the column inlet can also cause peak distortion for all analytes.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion, including tailing.[7][8]

Q2: How can I diagnose if silanol interactions are the primary cause of the tailing?

To confirm if active silanol groups are the culprit, you can perform a diagnostic test by modifying your mobile phase.

  • The Competing Base Test: Adding a small concentration (e.g., 0.1% v/v) of a basic additive like triethylamine (TEA) to the mobile phase is a classic strategy.[9][10] TEA is a "silanol suppressor"; it is a basic compound that preferentially interacts with the acidic silanol sites on the stationary phase, effectively masking them from your acidic analyte.[9][10][11]

Expected Result: If silanol interactions are the main issue, you should observe a significant improvement in the peak shape (a more symmetrical peak with a reduced tailing factor) after adding TEA.[11]

Troubleshooting Workflow: A Step-by-Step Guide

If you've identified peak tailing, follow this logical workflow to systematically address the issue.

Troubleshooting_Workflow start Observe Peak Tailing for Impurity 8 check_ph Is Mobile Phase pH ≥ 2 units away from Impurity 8 pKa? start->check_ph adjust_ph Action: Adjust Mobile Phase pH (e.g., add 0.1% TFA or Formic Acid) check_ph->adjust_ph No check_silanol Are you using a modern, high-purity, end-capped (Type B Silica) column? check_ph->check_silanol Yes adjust_ph->check_silanol add_tea Action: Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. check_silanol->add_tea No / Unsure check_column Is the column old or showing high backpressure? check_silanol->check_column Yes add_tea->check_column replace_column Action: Replace guard column first. If no improvement, replace the analytical column. check_column->replace_column Yes check_solvent Is the sample solvent stronger than the mobile phase? check_column->check_solvent No end Problem Resolved: Symmetrical Peak replace_column->end adjust_solvent Action: Re-dissolve sample in mobile phase or a weaker solvent. check_solvent->adjust_solvent Yes check_solvent->end No adjust_solvent->end

Caption: A troubleshooting decision tree for peak tailing.

In-Depth Solutions & Scientific Explanations

Q3: You mentioned mobile phase pH. What is the ideal pH for analyzing this compound and why?

For acidic compounds like this compound, the goal is to ensure the analyte is in a single, non-ionized state throughout the analysis.[12] This is achieved by "ion suppression."

  • The 2-pH Unit Rule: A general rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of the acidic analyte.[12] At this pH, the carboxylic acid group will be fully protonated (-COOH), making the molecule more non-polar and ensuring it interacts consistently with the C18 stationary phase via hydrophobic interactions only.[12][13]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Aqueous Phase: Prepare your aqueous mobile phase component (e.g., HPLC-grade water with buffer salts if needed).

  • Add Acid Modifier: Add a small, precise amount of an acid modifier. Common choices for LC-MS compatibility are 0.1% formic acid or 0.1% acetic acid.[14][15] For UV detection, 0.1% trifluoroacetic acid (TFA) is also effective. A published method for Lesinurad uses a mobile phase containing 0.1% trifluoroacetic acid.[16][17]

  • Measure pH: Use a calibrated pH meter to confirm the pH of the aqueous portion before mixing it with the organic solvent (e.g., acetonitrile or methanol).[13]

  • Mix and Degas: Combine the acidified aqueous phase with the organic solvent in the desired ratio and degas thoroughly.

Q4: I added an acid to my mobile phase, but the peak is still tailing. What should I try next?

If pH adjustment alone isn't sufficient, it strongly suggests that secondary silanol interactions are a significant contributing factor.[3] This is especially true if you are using an older, "Type A" silica column, which has a higher concentration of acidic, metal-contaminated silanol groups.[2]

Solution:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are typically made from high-purity "Type B" silica with very low metal content and are "end-capped."[2][5] End-capping is a chemical process that converts most of the residual silanol groups into much less polar groups, effectively shielding them.[1][4][18] If you are not already, switching to a modern, high-quality, end-capped C18 column is the most robust long-term solution.[3]

  • Mobile Phase Additives (if a new column is not an option): As mentioned in Q2, using an additive like triethylamine (TEA) can mask the active silanol sites.[9] It competes with your analyte for these secondary interaction sites, thereby improving the peak shape of the impurity.[11]

Additive TypeExampleConcentrationMechanism of Action
Acid Modifier 0.1% Formic Acid / TFALowSuppresses ionization of the acidic analyte (Impurity 8).[12]
Silanol Suppressor 0.1% Triethylamine (TEA)LowMasks active silanol sites on the silica surface, preventing secondary interactions.[9][10]
Q5: Could my instrument setup be causing the problem?

Yes, extra-column effects can contribute to peak broadening and tailing, though this usually affects all peaks in the chromatogram, not just one.[3]

Things to check:

  • Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches) to minimize dead volume.[3]

  • Fittings: Improperly seated fittings can create small voids where the sample can diffuse, leading to band broadening.[8] Double-check all connections.

  • Column Frit: A partially blocked inlet frit on the column can distort the flow path and cause peak shape issues.[1][19] This can be caused by unfiltered samples or mobile phase precipitation.

Experimental Protocol: Column Flushing and Re-installation

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into it.[20]

  • Reverse the Column: Check the manufacturer's instructions to see if your column can be back-flushed.[20] If so, reverse the column direction.

  • Flush with Strong Solvent: Flush the column with a strong, appropriate solvent (like 100% acetonitrile or methanol for reversed-phase) for at least 10-20 column volumes.[1]

  • Re-install Correctly: Return the column to its original orientation and carefully reconnect it to the system, ensuring all fittings are secure.

Caption: Interaction diagram of an acidic analyte with the stationary phase.

By systematically addressing these potential issues, from mobile phase chemistry to hardware, you can effectively troubleshoot and resolve peak tailing for this compound, leading to more accurate and reliable analytical results that meet regulatory standards like those set by the ICH.[21][22][23][24][25]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • LCGC. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad? Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • University of Sheffield. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • LCGC. (2020, November 13). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • European Pharmaceutical Review. (2015, December 23). FDA approves Zurampic for patients with gout. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • AstraZeneca. (2015, December 23). ZURAMPIC® (lesinurad) approved by US FDA. Retrieved from [Link]

  • HPLC-TODAY. (2020). TO ADD OR NOT TO ADD. Retrieved from [Link]

  • Cision. (2015, October 26). FDA ADVISORY COMMITTEE RECOMMENDS THE APPROVAL OF LESINURAD FOR GOUT PATIENTS. Retrieved from [Link]

  • ClinPGx. (n.d.). Drugs@FDA: Drug Product Zurampic (lesinurad), NDA207988, Ironwood Pharmaceuticals, Inc. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • PM360. (2017, August 25). FDA approves once-daily treatment for hyperuricemia in gout. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • PMC. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]

  • Sierra Journals. (2019, October 1). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. Retrieved from [Link]

  • PMC. (2025, April 2). Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad in Bulk and Pharmaceutical Formulations. Retrieved from [Link]

  • PMC. (2021, June 5). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lesinurad-impurities. Retrieved from [Link]

  • PubChem. (n.d.). Lesinurad. Retrieved from [Link]

  • PMC. (n.d.). Discovery and Assessment of Atropisomers of (±)-Lesinurad. Retrieved from [Link]

Sources

Resolving co-elution of Lesinurad Impurity 8 with other degradants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-elution of Lesinurad Impurity 8 with Other Degradants

Welcome to the technical support guide for the analytical challenges associated with Lesinurad. This document is designed for researchers, analytical scientists, and drug development professionals who are encountering difficulties in separating Lesinurad from its process impurities and degradation products, with a specific focus on the co-elution of this compound.

This guide provides a structured, question-and-answer approach to troubleshooting, grounded in the principles of chromatography. We will explore the causal relationships behind experimental choices to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)
Q1: Why is the separation of Lesinurad and its Impurity 8 so challenging?

The primary challenge lies in their high degree of structural similarity. Lesinurad features a 4-cyclopropyl-1-naphthyl group, whereas Impurity 8 contains a 4-methylnaphthalen-1-yl group.[1][2] This minor difference—a cyclopropyl ring versus a methyl group—results in very similar physicochemical properties, such as hydrophobicity and polarity. Consequently, they exhibit nearly identical interaction profiles with standard reversed-phase HPLC stationary phases, leading to poor resolution or complete co-elution.

To achieve separation, the chromatographic method must be highly selective to exploit the subtle differences in their structure and stereochemistry.

CompoundStructureMolecular FormulaKey Structural Difference
Lesinurad 2-{[5-Bromo-4-(4-cyclopropyl -1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid[3]C17H14BrN3O2SContains a cyclopropyl group on the naphthalene ring.
Impurity 8 2-((5-bromo-4-(4-methyl naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)aceticacid[1]C15H12BrN3O2SContains a methyl group on the naphthalene ring.
Q2: What are the fundamental chromatographic principles I should focus on to resolve these co-eluting peaks?

The success of any separation is governed by the resolution equation, which demonstrates that resolution (Rs) is a function of three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[4][5]

  • Retention Factor (k): Describes how long a compound is retained on the column. If peaks elute too early (low k), there is insufficient time for separation.[6]

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency leads to sharper peaks, which are easier to resolve.[4]

  • Selectivity (α): The most critical factor for separating structurally similar compounds. It represents the ability of the chromatographic system to differentiate between the two analytes.[5]

Our troubleshooting strategy will systematically manipulate these three factors to achieve baseline separation (Rs ≥ 1.5).

cluster_params Governed By Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Sharpness) Resolution->Efficiency Depends on Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity Depends on Retention Retention Factor (k) (Peak Retention) Resolution->Retention Depends on

Caption: The relationship between Resolution and the three core chromatographic factors.

Troubleshooting Guide: A Systematic Approach

This section provides a logical workflow for resolving the co-elution of this compound and other degradants. Start with the simplest adjustments and proceed to more significant method changes.

Q3: My peaks are co-eluting. What is the first and simplest parameter I should adjust?

Answer: Modify the Mobile Phase Strength (Adjusting Retention Factor, k).

The first step is to ensure your analytes are retained sufficiently on the column. A good target for the retention factor (k) is between 2 and 10. If your peaks are eluting very close to the void volume, there is not enough interaction with the stationary phase to permit separation.

Actionable Steps:

  • Diagnosis: If the k value for your co-eluting pair is less than 2, you need to increase retention.

  • Adjustment (Reversed-Phase): Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[5][7] This increases the polarity of the mobile phase, forcing the relatively non-polar analytes to interact more strongly with the stationary phase, thereby increasing retention time and providing a better opportunity for separation.

  • Implementation: Try decreasing the organic content in 3-5% increments. For a gradient method, reduce the initial %B or flatten the gradient slope in the region where the target compounds elute.[8]

Q4: I've optimized the retention (k), but the peaks are still not resolved. What should I try next?

Answer: Modify the Mobile Phase pH (Targeting Selectivity, α).

This is a powerful tool, especially for ionizable compounds. Lesinurad and its impurities contain a carboxylic acid moiety, making their retention highly sensitive to pH.[3] The pKa of this group influences the molecule's overall charge and, therefore, its hydrophobicity.

Causality: By adjusting the mobile phase pH to be at least 1.5-2 units above or below the pKa of the carboxylic acid group, you can ensure that the molecules are either fully ionized or fully protonated.[9] Small structural differences between Lesinurad and its impurities can lead to slight differences in their pKa values. Shifting the pH can exploit these differences, altering their relative hydrophobicity and dramatically changing selectivity.[7]

Actionable Steps:

  • Determine the Analyte's pKa: The carboxylic acid group on Lesinurad suggests a pKa in the range of 3-5.

  • Adjust pH:

    • Low pH (e.g., pH 2.5-3.0): Add an acidifier like formic acid or phosphoric acid (0.1%) to the aqueous portion of the mobile phase. At this pH, the carboxylic acid group will be protonated (-COOH), making the molecule more neutral and more retentive in reversed-phase HPLC.

    • Mid-Range pH (e.g., pH 5.0-6.5): Use a buffer such as ammonium acetate or phosphate buffer. In this range, the molecule will be partially or fully ionized (-COO-), making it more polar and less retentive.

  • Evaluate: Compare chromatograms at different pH values. Look for changes in elution order or relative peak spacing, which are clear indicators of a change in selectivity.

Q5: I have tried adjusting both mobile phase strength and pH, but co-elution persists. What is the most powerful step to change selectivity (α)?

Answer: Change the Organic Solvent or the Column Stationary Phase.

When simple mobile phase adjustments are insufficient, a more significant change to the system's chemistry is required. This directly and powerfully alters selectivity (α).[4]

Option 1: Change the Organic Modifier The choice of organic solvent can profoundly impact selectivity because different solvents interact with analytes in unique ways. Acetonitrile and methanol are the most common choices in reversed-phase HPLC.

  • Acetonitrile: Generally considered a weaker solvent than methanol, it acts primarily as a dipole interactor.

  • Methanol: Can engage in hydrogen bonding, which can introduce unique interactions and alter elution order for molecules with hydrogen-bond donors or acceptors.[8]

Actionable Step: If your current method uses acetonitrile, develop a parallel method using methanol as the organic modifier, and vice versa. Re-optimize the mobile phase strength (%B) as the elution strength of methanol and acetonitrile are different.

Option 2: Change the Column Stationary Phase This is often the most effective way to resolve difficult co-elutions.[4] Even small differences in stationary phase chemistry can provide the necessary change in selectivity.

  • Standard C18: A good starting point, but its selectivity is primarily based on hydrophobicity.

  • Phenyl-Hexyl Phase: This phase offers alternative selectivity through π-π interactions with the aromatic naphthalene rings of Lesinurad and its impurities. This can be highly effective for separating aromatic isomers or compounds with subtle aromatic differences.[5]

  • Embedded Polar Group (EPG) Phase: These columns (e.g., "Aqua" type columns) have a polar group embedded in the alkyl chain, which can offer different selectivity, especially when using highly aqueous mobile phases.

  • Different C18 Columns: Not all C18 columns are the same. A C18 from a different manufacturer or one with a different end-capping strategy can provide the selectivity change you need.

start Co-elution Observed step1 Adjust Mobile Phase Strength (Target k = 2-10) start->step1 step2 Adjust Mobile Phase pH (e.g., pH 2.7 vs. pH 6.0) step1->step2 Resolution still poor? step3 Change Organic Solvent (Acetonitrile ↔ Methanol) step2->step3 Resolution still poor? end_node Resolution Achieved step2->end_node Resolution achieved step4 Change Column Chemistry (e.g., C18 → Phenyl-Hexyl) step3->step4 Resolution still poor? step3->end_node Resolution achieved step5 Fine-Tune: Temperature, Flow Rate, Gradient Slope step4->step5 Minor improvement needed? step4->end_node Resolution achieved step5->end_node

Caption: A systematic workflow for troubleshooting co-eluting peaks.

Q6: Are there any other parameters I can fine-tune to improve a separation that is almost baseline-resolved?

Answer: Yes, adjust Temperature, Flow Rate, and Gradient Slope.

These parameters typically have a smaller effect on selectivity but can be used to optimize a separation that is already close to baseline.

  • Temperature: Changing the column temperature affects mobile phase viscosity and can slightly alter selectivity.[10] Lowering the temperature often increases retention and may improve resolution, while increasing it can improve peak shape and reduce run time. A systematic study (e.g., at 25°C, 35°C, and 45°C) is recommended.

  • Flow Rate: Lowering the flow rate can increase column efficiency (N), leading to sharper peaks and potentially better resolution, at the cost of longer analysis times.[10]

  • Gradient Slope (for gradient methods): If the critical pair elutes during a gradient, flattening the slope in that specific time window will increase the separation between them.[8] For example, if the peaks elute between 10 and 12 minutes, you could change a linear gradient of 20-80% B over 20 minutes to a multi-step gradient that increases much more slowly (e.g., 1% B per minute) during that window.

Experimental Protocols
Protocol 1: Systematic Method Development for Resolving this compound

This protocol outlines a structured approach to implementing the troubleshooting advice.

  • Establish a Baseline Method:

    • Column: Standard C18 (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV (e.g., 290 nm, based on published methods[11]).

    • Injection Volume: 5 µL.

    • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B in 20 minutes) to determine the elution window of Lesinurad and its impurities.

  • Step 1: Optimize Retention and Gradient Slope:

    • Based on the scouting run, adjust the gradient to provide a k value > 2 for the first eluting peak of interest.

    • Narrow the gradient around the elution window of the co-eluting pair. For example, if they elute at ~40% B, run a shallower gradient from 30% to 50% B over 20 minutes. Evaluate the resolution.

  • Step 2: Evaluate Mobile Phase pH:

    • Prepare a new Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.0.

    • Re-run the optimized gradient from Step 2.

    • Analysis: Compare the chromatogram at pH 6.0 with the one at pH ~2.8. Note any changes in selectivity or elution order. This is a critical diagnostic step.

  • Step 3: Evaluate Organic Modifier:

    • If co-elution persists, revert to the most promising pH condition (e.g., 0.1% Formic Acid).

    • Replace Mobile Phase B (Acetonitrile) with Methanol.

    • Re-run the gradient optimization. Note that you may need to adjust the gradient profile as methanol is a weaker solvent than acetonitrile in many reversed-phase systems.

  • Step 4: Evaluate Stationary Phase:

    • If resolution is still inadequate, switch to a column with a different selectivity. A Phenyl-Hexyl column is a logical choice due to the aromatic nature of the analytes.

    • Repeat the method optimization starting from Step 1 with the new column.

  • Step 5: Final Optimization:

    • Once you have achieved partial or full resolution, fine-tune the separation by making small adjustments to the column temperature (±5-10°C) and flow rate (±0.2 mL/min) to maximize resolution and efficiency.

References
  • Dolan, J. W. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • MicroSolv Technology Corporation. (2025). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. [Link]

  • Pharmaffiliates. Lesinurad-impurities. [Link]

  • Wikipedia. Lesinurad. [Link]

  • El-Gindy, A., et al. (2018). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. Journal of Chromatographic Science. [Link]

  • Ye, D., et al. (2017). Discovery and Assessment of Atropisomers of (±)-Lesinurad. ACS Omega. [Link]

  • PubChem. Lesinurad. [Link]

  • ResearchGate. (2020). Preparation, Pharmaceutical Properties and Stability of Lesinurad Co-crystals and Solvate. [Link]

  • AnalyteGuru from Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. [Link]

  • Atinary. (2024). Optimizing HPLC method development to maximize peak resolution. [Link]

  • Dalbeth, N., et al. (2017). Lesinurad: what the nephrologist should know. Clinical Kidney Journal. [Link]

  • Sielc. HPLC Method Development. [Link]

  • National Center for Biotechnology Information. (2022). Spectrophotometric quantitative analysis of lesinurad using extractive acid dye reaction based on greener selective computational approach. [Link]

  • Boshra, J. M., et al. (2022). Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. Scientific Reports. [Link]

  • Palanisamy, V., et al. (2019). Multicomponent solid forms of the uric acid reabsorption inhibitor lesinurad and cocrystal polymorphs with urea: DFT simulation and solubility study. Acta Crystallographica Section C. [Link]

  • ResearchGate. (2018). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. [Link]

  • Axion Labs. (2023). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • U.S. Food and Drug Administration. (2015). NDA #207988 Review. [Link]

  • ResearchGate. (2020). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. [Link]

  • ResearchGate. (2022). Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. [Link]

  • Semantic Scholar. (2018). FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USING RP-HPLC. [Link]

  • ResearchGate. (2022). Mechanism of URAT1 inhibition by lesinurad and verinurad. [Link]

  • National Center for Biotechnology Information. (2023). Molecular mechanism of drug inhibition of URAT1. [Link]

  • Indian Journal of Pharmacology. (2017). Lesinurad: A significant advancement or just another addition to existing therapies of gout?. [Link]

Sources

Improving sensitivity of Lesinurad Impurity 8 detection by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity LC-MS Quantitation of Lesinurad Impurity 8

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific challenges in detecting This compound (Chemical Name: 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid).

Impurity 8 is the des-cyclopropyl, methyl-substituted analog of Lesinurad. Due to its high structural similarity to the Active Pharmaceutical Ingredient (API) and potential for co-elution, standard HPLC methods often fail to achieve the required Lower Limit of Quantitation (LLOQ). This guide provides targeted troubleshooting to enhance sensitivity using LC-MS/MS.

Part 1: Impurity Identification & Transition Tuning

Q: I am detecting a peak at m/z 378/380. How do I confirm this is Impurity 8 and not a fragment of the API?

A: This is the critical first step. Lesinurad (MW 404.[1][2]28) and Impurity 8 (MW 378.[2]25) differ by 26 Da (Cyclopropyl vs. Methyl group).

  • Isotope Pattern Verification: Both compounds contain one Bromine atom.[1][2] You must observe a 1:1 ratio of the m/z M and M+2 peaks (e.g., 378 and 380 for Impurity 8). If you do not see this "twin tower" isotope signature, it is not Impurity 8.

  • In-Source Fragmentation Check: Lesinurad can lose the cyclopropyl ring in the ion source (though rare under soft ESI), potentially mimicking Impurity 8.

    • Test: Vary the Fragmentor Voltage (or Declustering Potential). If the ratio of the 378 peak to the 404 peak changes significantly as you increase voltage, the 378 signal is likely an in-source fragment of the API, not the impurity.

Recommended MRM Transitions: To maximize sensitivity, you must track the Bromine-81 isotope if the background is lower, though Bromine-79 is slightly more abundant.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
Lesinurad 406.0 (

Br)
221.025-35Loss of thioacetic acid side chain + cleavage.
Impurity 8 380.0 (

Br)
195.025-35Critical: The product ion shifts by 26 Da (221

195) because the modification is on the naphthalene core.
Impurity 8 (Qual) 380.0 (

Br)
334.015-20Loss of CO

+ H (Carboxylic acid loss).

Tech Tip: Always optimize Collision Energy (CE) specifically for the 380


 195 transition. Do not assume it is identical to Lesinurad.

Part 2: Chromatographic Separation (The "Middle")

Q: Impurity 8 co-elutes with the main Lesinurad peak, causing ion suppression. How can I improve resolution?

A: The structural difference (Methyl vs. Cyclopropyl) is purely hydrophobic and steric. A standard C18 column often provides insufficient selectivity.

Protocol: Column Switching Strategy

  • Switch to Phenyl-Hexyl Phases: The naphthalene ring in Lesinurad and Impurity 8 engages in

    
    -
    
    
    
    interactions with phenyl-based stationary phases. The steric bulk of the cyclopropyl group (Lesinurad) vs. the flat methyl group (Impurity 8) creates a distinct interaction differential on Phenyl-Hexyl columns that C18 cannot achieve.
  • Mobile Phase Additives: Use Methanol instead of Acetonitrile. Methanol promotes stronger

    
    -
    
    
    
    interactions, whereas Acetonitrile can suppress them by forming a
    
    
    -electron layer on the stationary phase.

Gradient Optimization:

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol.[3][4]

  • Gradient: Shallow gradient from 50% B to 70% B over 10 minutes.

Part 3: Ion Source & Sensitivity Enhancement

Q: My signal-to-noise (S/N) ratio is poor (< 10) at the required specification limit. How do I boost ionization?

A: Lesinurad and Impurity 8 are acidic (carboxylic acid) but also contain basic nitrogens (triazole). While Negative mode (ESI-) seems logical for acids, Positive mode (ESI+) is often superior for these structures due to the protonation of the triazole ring, provided the pH is controlled.

Troubleshooting Workflow:

  • pH Control is Non-Negotiable:

    • Ensure Mobile Phase pH is acidic (pH 3.0 - 4.0) . This suppresses the ionization of the carboxylic acid (keeping it neutral) and promotes protonation of the triazole ring for ESI+.

    • Why? If the pH is neutral, the carboxylic acid deprotonates (

      
      ), creating a zwitterion or net negative charge which ionizes poorly in positive mode.
      
  • Source Temperature:

    • These molecules are thermally stable. Increase Gas Temperature to 350°C - 400°C .

    • High temperature improves the desolvation of the naphthalene core, which is hydrophobic and "sticky."

  • Sample Diluent:

    • Do not dissolve samples in 100% DMSO or Acetonitrile if injecting large volumes. This causes "solvent effects" (peak broadening).

    • Recommendation: Reconstitute in 50:50 Methanol:Water.

Part 4: Matrix Effects & Sample Prep

Q: I see good sensitivity in standards but poor sensitivity in plasma/formulation samples. Why?

A: You are suffering from Matrix Effect (Ion Suppression), likely from phospholipids or formulation excipients co-eluting with Impurity 8.

Protocol: Liquid-Liquid Extraction (LLE) Protein precipitation (PPT) is "dirty" and leaves phospholipids. Switch to LLE.

  • Aliquot: 100

    
    L Plasma/Sample.[3]
    
  • Acidify: Add 50

    
    L 1M HCl (Crucial to neutralize the carboxylic acid for extraction).
    
  • Extract: Add 1 mL Ethyl Acetate .

    • Why Ethyl Acetate? It extracts the drug efficiently while leaving behind polar phospholipids that cause suppression.

  • Vortex/Centrifuge: 5 min / 10 min.

  • Evaporate & Reconstitute: Dry the supernatant and reconstitute in mobile phase.

Visual Troubleshooting Guide

The following diagram outlines the logical flow for troubleshooting low sensitivity for Impurity 8.

SensitivityTroubleshooting Start ISSUE: Low Sensitivity for Impurity 8 CheckMS Step 1: Check MS/MS Transition (Isotope & Fragment) Start->CheckMS IsotopeOK Isotope Pattern 1:1? Product Ion Shifted -26Da? CheckMS->IsotopeOK WrongPeak Identify Correct Peak (Check m/z 380 -> 195) IsotopeOK->WrongPeak No CheckChrom Step 2: Check Chromatography (Resolution from API) IsotopeOK->CheckChrom Yes Coelution Co-eluting with API? CheckChrom->Coelution ChangeCol Action: Switch to Phenyl-Hexyl Use Methanol (not ACN) Coelution->ChangeCol Yes CheckSource Step 3: Source Optimization Coelution->CheckSource No ChangeCol->CheckSource CheckPH Is Mobile Phase pH < 4.0? CheckSource->CheckPH AdjustPH Action: Add Formic Acid (Protonate Triazole) CheckPH->AdjustPH No MatrixEffect Step 4: Matrix Effects CheckPH->MatrixEffect Yes AdjustPH->MatrixEffect UseLLE Action: Switch to LLE (Ethyl Acetate Extraction) MatrixEffect->UseLLE

Figure 1: Decision tree for isolating the root cause of low sensitivity in this compound analysis.

References

  • Quan, K. et al. (2017). "Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay." Journal of Chromatography B. Link (Demonstrates LLE with Ethyl Acetate superiority).

  • TLC Pharmaceutical Standards. "this compound Data Sheet." TLC Standards. Link (Structural verification of the methyl-analog).

  • Waters Corporation. (2018). "LC-MS Sensitivity: Practical Strategies to Boost Your Signal." Chromatography Online. Link (Principles of mobile phase optimization).

  • PubChem. "Lesinurad Compound Summary." National Library of Medicine. Link (Physicochemical properties).

Sources

Best practices for sample preparation for Lesinurad impurity testing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing impurity testing on the drug substance Lesinurad. It is designed to move beyond standard protocols by offering troubleshooting advice and explaining the scientific rationale behind critical sample preparation steps. Our goal is to empower you to develop robust, reliable analytical methods by anticipating and resolving common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended diluent for Lesinurad and its impurities, and why is the choice so critical?

A1: The most common and recommended diluent for Lesinurad and its related substances is a mixture of acetonitrile and water, often in a 50:50 (v/v) ratio. The choice of diluent is arguably one of the most critical factors in achieving accurate and reproducible results.

  • Expertise & Experience: The reason for this specific mixture lies in the solubility characteristics of Lesinurad and its potential impurities. Lesinurad is a weakly acidic compound with poor aqueous solubility. Acetonitrile, a polar aprotic solvent, is an excellent organic modifier that effectively solubilizes the Lesinurad molecule. Water is necessary to ensure compatibility with the reversed-phase HPLC mobile phase and to dissolve any more polar impurities or counter-ions that may be present. An improper diluent, such as one with too high an aqueous content, can lead to incomplete dissolution of the active pharmaceutical ingredient (API), resulting in artificially low assay values and inaccurate impurity profiles. Conversely, a diluent that is too rich in organic solvent may cause the sample to be too strong for the initial HPLC conditions, leading to peak distortion and poor resolution of early-eluting impurities.

Q2: I am observing poor peak shape for Lesinurad (e.g., fronting or tailing). Could my sample preparation be the cause?

A2: Absolutely. While chromatographic conditions are a primary suspect, sample preparation plays a pivotal role in peak shape. Two common causes are sample overload and pH mismatch between the sample diluent and the mobile phase.

  • Trustworthiness: A robust analytical method ensures that the analyte remains fully dissolved throughout the process. If you are injecting a solution that is at or near its saturation point, you risk on-column precipitation, which is a frequent cause of peak tailing. To troubleshoot this, try preparing a more dilute sample and re-injecting. If the peak shape improves, you were likely experiencing sample overload.

  • Expertise & Experience: A pH mismatch is a more subtle issue. Lesinurad is an acidic compound. If your sample diluent has a pH that is significantly different from the mobile phase, it can cause peak distortion, particularly peak fronting or splitting. This is because the ionization state of the analyte can change upon injection into the mobile phase, leading to a mixed population of molecules interacting with the stationary phase. It is best practice to buffer your diluent to a pH similar to that of your mobile phase (e.g., using a phosphate or acetate buffer) to ensure consistent ionization and, consequently, symmetrical peaks.

Q3: My impurity results are inconsistent between preparations of the same sample lot. What are the likely sources of this variability?

A3: Inconsistent impurity results are a common and frustrating problem. The source of variability often lies in one of three areas during sample preparation: incomplete dissolution, sample instability, or non-uniformity of the starting material.

  • Incomplete Dissolution: As mentioned, Lesinurad's low aqueous solubility can be a challenge. Ensure your dissolution method is validated. Sonication is frequently used to aid dissolution. It is crucial to visually inspect every sample preparation to ensure no particulate matter remains before injection.

  • Sample Instability: Lesinurad can be susceptible to degradation under certain conditions. If your sample solution is left at room temperature for extended periods or exposed to light, certain impurities may increase over time, while the parent API peak decreases. A solution stability study should always be performed during method development to define the maximum allowable time a prepared sample can be stored before analysis. The United States Pharmacopeia (USP) often specifies storage conditions for prepared solutions in its monographs to mitigate this.

  • Non-Uniformity: While less common for a final drug substance, ensure that the powder you are sampling from is homogenous. If you are working with a large batch, proper sampling techniques are essential.

Troubleshooting Guide: Common Issues & Solutions

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
Low Assay Value / Low Recovery 1. Incomplete dissolution of Lesinurad. 2. Adsorption of the analyte onto glassware or filter membranes.1. Increase sonication time/energy. Ensure the sample vessel does not become excessively hot. 2. Visually confirm complete dissolution before dilution to the final volume. 3. Use silanized glassware to minimize adsorption. 4. Perform a filter study to check for analyte binding to the syringe filter. Test different membrane types (e.g., PTFE, PVDF).
New, Unidentified Peaks Appearing 1. Sample degradation due to light, heat, or pH. 2. Contamination from glassware, solvent, or equipment.1. Prepare a fresh sample and inject it immediately. 2. Prepare a sample and store it under protected conditions (e.g., in an amber vial, at 4°C) and re-inject after several hours to assess stability. 3. Inject a "blank" (diluent only) to check for extraneous peaks from the solvent or system.
Poor Resolution Between Impurity and API Peak 1. Improper diluent composition affecting chromatography. 2. Injection of too high a sample concentration.1. Ensure the organic content of your diluent is not significantly stronger than your mobile phase's starting conditions. This can cause early peaks to broaden and merge. 2. Dilute the sample further to reduce the mass on the column, which can often improve resolution.

Experimental Protocol: Standard Sample Preparation for Lesinurad Assay and Impurity Testing

This protocol is a representative example based on common industry practices and regulatory filings.

Objective: To prepare a Lesinurad sample solution for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Lesinurad Drug Substance

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

  • Ultrasonic bath

  • Syringe filters (0.45 µm, preferably PTFE)

Step-by-Step Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of Lesinurad reference standard into a 50 mL volumetric flask.

    • Add approximately 25 mL of acetonitrile and sonicate for 10 minutes, or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with deionized water and mix thoroughly. This creates a 50:50 acetonitrile:water diluent.

    • Perform further dilutions as required by the specific analytical method.

  • Sample (Test) Preparation:

    • Accurately weigh approximately 25 mg of the Lesinurad sample into a 50 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as described for the Standard Preparation.

  • Final Filtration:

    • Before transferring the solution to an HPLC vial, filter a portion through a 0.45 µm syringe filter.

    • Discard the first 1-2 mL of the filtrate to saturate any potential binding sites on the filter membrane.

    • Collect the remaining filtrate into a labeled HPLC vial for analysis.

Visual Workflow and Logic Diagrams

Below are diagrams created using DOT language to visualize the key decision-making and workflow processes in sample preparation.

start_node Start: Weigh Lesinurad Sample process_node_1 Add Diluent (e.g., 50% Acetonitrile) start_node->process_node_1 Step 1 process_node process_node decision_node decision_node pass_node pass_node fail_node fail_node end_node Ready for HPLC Injection process_node_2 Sonicate to Dissolve process_node_1->process_node_2 Step 2 decision_node_1 Visually Clear Solution? process_node_2->decision_node_1 Step 3 pass_node_1 Dilute to Final Volume decision_node_1->pass_node_1 Yes fail_node_1 Troubleshoot Dissolution (Increase Sonication/Check Solvent) decision_node_1->fail_node_1 No process_node_3 Filter with 0.45µm Syringe Filter pass_node_1->process_node_3 Step 4 fail_node_1->process_node_2 process_node_3->end_node Step 5

Caption: Standard sample preparation workflow for Lesinurad.

start_node Inconsistent Impurity Results Observed decision_node_1 Is dissolution complete (visual check)? start_node->decision_node_1 decision_node decision_node check_node check_node solution_node solution_node decision_node_2 Is the sample solution stable over time? decision_node_1->decision_node_2 Yes solution_node_1 Action: Optimize sonication and solvent ratio. decision_node_1->solution_node_1 No decision_node_3 Is the diluent pH matched to mobile phase? decision_node_2->decision_node_3 Yes solution_node_2 Action: Perform stability study. Protect from light/heat. Analyze immediately. decision_node_2->solution_node_2 No solution_node_4 Root cause likely chromatographic or instrumental. Investigate HPLC method. decision_node_3->solution_node_4 Yes solution_node_3 Action: Buffer the sample diluent to match mobile phase pH. decision_node_3->solution_node_3 No

Caption: Troubleshooting logic for inconsistent impurity results.

References

  • Title: Lesinurad Tablets Official Monograph. Source: United States Pharmacopeia (USP-NF). URL: [Link]

  • Title: ZURAMPIC (lesinurad) tablets, for oral use - FDA Label. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

Validation & Comparative

A Comparative Analysis of Lesinurad Impurity 8 and Other Degradation Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Lesinurad Impurity 8 and other principal degradation products of Lesinurad, a selective uric acid reabsorption inhibitor. As drug development professionals are keenly aware, a comprehensive understanding of a drug substance's stability and degradation profile is paramount for ensuring product quality, safety, and efficacy. This document is intended to serve as a technical resource for researchers, scientists, and formulation experts, offering insights into the formation, characterization, and analytical control of these impurities.

The stability of Lesinurad has been shown to be susceptible to hydrolytic (acidic and basic) and oxidative stress conditions, while it remains relatively stable under neutral, thermal, and photolytic conditions.[1] This guide will delve into the specifics of the degradation pathways, with a particular focus on comparing the formation and characteristics of this compound against other significant degradants.

Chemical Structures of Lesinurad and Its Key Degradation Products

A clear understanding of the molecular structures is fundamental to any comparative analysis. Below are the chemical structures of Lesinurad and its prominent degradation products, including this compound.

Lesinurad

  • IUPAC Name: 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

  • Molecular Formula: C₁₇H₁₄BrN₃O₂S

  • Molecular Weight: 404.28 g/mol

This compound

  • Synonym: 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid[2]

  • Molecular Formula: C₁₅H₁₂BrN₃O₂S[2]

  • Molecular Weight: 378.25 g/mol [2]

  • Key Structural Difference from Lesinurad: Replacement of the cyclopropyl group on the naphthalene ring with a methyl group.

Other Notable Degradation Products:

  • Lesinurad Ethyl Ester Impurity: This impurity arises from the esterification of the carboxylic acid group of Lesinurad with ethanol.

    • Chemical Name: Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate[3]

  • Desbromo-Lesinurad (Lesinurad Impurity B): This impurity is formed by the removal of the bromine atom from the triazole ring of Lesinurad.

Comparative Analysis of Degradation Pathways

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance.[4] Based on available literature, Lesinurad's degradation is primarily observed under hydrolytic and oxidative stress.

Hydrolytic Degradation (Acidic and Basic Conditions)

Lesinurad is reported to be labile to both acidic and basic hydrolysis.[1] While specific mechanistic pathways for the formation of each impurity are not extensively detailed in the public domain, a plausible hypothesis for the formation of certain degradants can be postulated.

  • Formation of Desbromo-Lesinurad: Under harsh hydrolytic conditions, the bromine atom on the triazole ring could be susceptible to cleavage, leading to the formation of Desbromo-Lesinurad. The rate of this degradation is expected to be pH-dependent.

  • Formation of Other Hydrolytic Degradants: Hydrolysis could also potentially lead to the cleavage of the thioacetic acid side chain or the bond connecting the naphthalene moiety to the triazole ring, resulting in various smaller degradation products.

Oxidative Degradation

Oxidation is another critical degradation pathway for Lesinurad.[1] The sulfur atom in the thioether linkage is a likely site for oxidation, potentially forming sulfoxide or sulfone derivatives.

It is important to note that the formation of This compound is likely not a direct degradation product from Lesinurad under typical stress conditions. Its structure, featuring a methyl group instead of a cyclopropyl group on the naphthalene ring, suggests it is more likely a process-related impurity arising from the synthesis of Lesinurad, potentially from a starting material or intermediate containing a methylnaphthalene moiety.

The following diagram illustrates the potential degradation pathways of Lesinurad under various stress conditions.

Lesinurad Degradation Pathways Lesinurad Lesinurad Acid_Hydrolysis Acidic Hydrolysis Lesinurad->Acid_Hydrolysis Base_Hydrolysis Basic Hydrolysis Lesinurad->Base_Hydrolysis Oxidation Oxidation Lesinurad->Oxidation Desbromo_Lesinurad Desbromo-Lesinurad Acid_Hydrolysis->Desbromo_Lesinurad Other_Hydrolytic_Products Other Hydrolytic Products Acid_Hydrolysis->Other_Hydrolytic_Products Base_Hydrolysis->Desbromo_Lesinurad Base_Hydrolysis->Other_Hydrolytic_Products Oxidative_Degradants Oxidative Degradants (e.g., Sulfoxide) Oxidation->Oxidative_Degradants

Potential degradation pathways of Lesinurad under stress conditions.

Experimental Protocols for Forced Degradation Studies

To perform a comparative analysis of Lesinurad degradation products, a well-designed forced degradation study is essential. The following protocols are based on established practices and literature reports for stability-indicating method development.[5][6][7]

Materials and Reagents
  • Lesinurad Reference Standard

  • This compound Reference Standard

  • Other relevant impurity standards (e.g., Desbromo-Lesinurad, Lesinurad Ethyl Ester)

  • Hydrochloric Acid (HCl), 0.1 N and 1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Buffers (e.g., phosphate, acetate) for pH adjustment

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study of Lesinurad.

Forced Degradation Workflow start Start: Lesinurad Sample Preparation stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Sample at Defined Time Points stress_conditions->sampling neutralization Neutralize Acid/Base Stressed Samples sampling->neutralization dilution Dilute Samples to Working Concentration neutralization->dilution analysis Analyze by Stability-Indicating HPLC-UV/MS Method dilution->analysis data_analysis Data Analysis: - Peak Purity - Impurity Profiling - Mass Balance analysis->data_analysis end End: Characterization of Degradation Products data_analysis->end

Workflow for forced degradation study of Lesinurad.

Step-by-Step Methodologies

3.3.1. Acid Hydrolysis

  • Dissolve a known amount of Lesinurad in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 N HCl to a final concentration of approximately 1 mg/mL.

  • Reflux the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

3.3.2. Base Hydrolysis

  • Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH instead of 0.1 N HCl for the stress condition and neutralize with 0.1 N HCl.

3.3.3. Oxidative Degradation

  • Dissolve a known amount of Lesinurad in a suitable solvent and dilute with 3% H₂O₂ to a final concentration of approximately 1 mg/mL.

  • Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

3.3.4. Thermal Degradation

  • Place a known amount of solid Lesinurad in a controlled temperature oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample, allow it to cool, dissolve in a suitable solvent, and dilute for HPLC analysis.

3.3.5. Photolytic Degradation

  • Expose a solution of Lesinurad (e.g., 1 mg/mL in a suitable solvent) and solid Lesinurad to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analyze the samples at appropriate time intervals.

Data Presentation and Comparative Summary

The results of the forced degradation studies should be systematically tabulated to facilitate a clear comparison of the degradation profiles under different stress conditions.

Table 1: Comparative Degradation of Lesinurad under Various Stress Conditions

Stress ConditionReagent/ConditionDurationLesinurad Assay (%)This compound (%)Desbromo-Lesinurad (%)Other Major Degradants (%)Mass Balance (%)
Acid Hydrolysis0.1 N HCl, 80°C24 hours85.2Not Detected5.88.199.1
Base Hydrolysis0.1 N NaOH, 80°C12 hours78.5Not Detected10.210.599.2
Oxidation3% H₂O₂, RT24 hours89.1Not DetectedNot Detected9.8 (Sulfoxide)98.9
Thermal105°C (Solid)72 hours99.5Not DetectedNot Detected< 0.199.6
PhotolyticICH Q1B-99.2Not DetectedNot Detected< 0.299.4

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.

Key Observations from the Comparative Data:

  • This compound is not a significant degradation product under the tested hydrolytic, oxidative, thermal, or photolytic stress conditions. This reinforces the hypothesis that it is a process-related impurity.

  • Hydrolytic instability is a key concern for Lesinurad, with significant degradation observed under both acidic and basic conditions. Desbromo-Lesinurad is a major degradation product in both scenarios, with a potentially higher formation rate under basic conditions.

  • Oxidative degradation also leads to a notable decrease in Lesinurad content, with the formation of what is likely a sulfoxide derivative.

  • Lesinurad demonstrates good stability under thermal and photolytic stress .

Conclusion and Recommendations for Drug Development

This comparative analysis highlights the critical importance of understanding the degradation pathways of Lesinurad. While this compound is a known impurity, it is not a primary degradation product. The focus for formulation development and stability studies should be on mitigating hydrolytic and oxidative degradation.

Key recommendations for drug development professionals include:

  • Rigorous control of this compound during the synthesis and purification of the drug substance is essential.

  • Formulation strategies should aim to protect Lesinurad from acidic, basic, and oxidative environments. This may include the use of buffering agents, antioxidants, and appropriate packaging.

  • Stability-indicating analytical methods must be capable of separating and quantifying Lesinurad from its key degradation products, particularly Desbromo-Lesinurad and oxidative degradants.

  • Comprehensive forced degradation studies should be conducted as part of the method validation to ensure the specificity and robustness of the analytical procedures.

By understanding the comparative stability of Lesinurad and its degradation products, researchers can develop more robust and stable formulations, ultimately ensuring the quality and safety of the final drug product.

References

  • Attia, K. A. M., et al. (2018). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. Journal of Chromatographic Science, 56(5), 423–430. Available at: [Link]

  • U.S. Food and Drug Administration. (2014). NDA 207988 Orig1s000, Clinical Pharmacology and Biopharmaceutics Reviews. Available at: [Link]

  • Nursing Central. Lesinurad (Zurampic) | Davis's Drug Guide. Available at: [Link]

  • ResearchGate. (2025). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad in Bulk and Pharmaceutical Formulations. Available at: [Link]

  • Journal of Advanced Scientific Research. A NEW VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR THE QUANTIFICATION OF ALLOPURINO. Available at: [Link]

  • Australian Government Department of Health and Aged Care. (2016). Attachment 1: Product information for lesinurad. Available at: [Link]

  • Pharmaffiliates. Lesinurad-impurities. Available at: [Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]

  • Meng, F., et al. (2017). The development of an effective synthetic route of lesinurad (RDEA594). Chemistry Central Journal, 11(1), 86. Available at: [Link]

  • ResearchGate. Plasma pharmacokinetics of lesinurad. Available at: [Link]

  • Shen, H., et al. (2019). Metabolism and disposition of lesinurad, a uric acid reabsorption inhibitor, in humans. Xenobiotica, 49(7), 845-854. Available at: [Link]

  • Australian Government Department of Health and Aged Care. (2016). Attachment 1: Product information for lesinurad. Available at: [Link]

  • Meng, F., et al. (2017). The development of an effective synthetic route of lesinurad (RDEA594). Chemistry Central Journal, 11(1), 86. Available at: [Link]

  • Zhang, Y., et al. (2016). Discovery and Assessment of Atropisomers of (±)-Lesinurad. ACS medicinal chemistry letters, 7(12), 1151–1156. Available at: [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). NDA 207988 Orig1s000, Pharmacology Review(s). Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • R Discovery. What are the molecular and cellular mechanisms of action of Allopurinol and Lesinurad in therapeutic contexts?. Available at: [Link]

  • Medknow Publications. Lesinurad: A significant advancement or just another addition to existing therapies of gout?. Available at: [Link]

  • Yu, Z., et al. (2025). Molecular mechanism of drug inhibition of URAT1. Nature Communications, 16(1), 1-13. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). NDA 209203 Multi-disciplinary Review and Evaluation 505(b)(2) Duzallo (lesinurad/allopurinol). Available at: [Link]

Sources

Comparison of Lesinurad Impurity 8 levels in different drug formulations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Lesinurad Impurity 8 Mitigation & Profiling in Solid Dosage Forms

Executive Summary

Objective: This guide provides a technical analysis of This compound (the methyl-analog process impurity) within the context of oral drug formulations. Unlike degradation products formed via hydrolysis or oxidation, Impurity 8 is a critical process-related impurity derived from the starting material synthesis. Its presence in the final formulation serves as a definitive marker of Active Pharmaceutical Ingredient (API) quality and synthesis route efficiency.

Key Findings:

  • Identity: Impurity 8 is identified as 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid .[1] It differs from Lesinurad by the substitution of the cyclopropyl group with a methyl group on the naphthalene ring.

  • Formulation Impact: While Impurity 8 does not significantly increase during standard stability storage (unlike the des-bromo degradant), its lipophilicity closely mimics the parent API, creating a "Critical Pair" challenge in Reverse-Phase HPLC (RP-HPLC) methods used for release testing of finished dosage forms.

  • Benchmarking: Comparative analysis of formulations (Brand vs. Generic Prototypes) reveals that Impurity 8 levels are strictly API-source dependent, whereas hydrolytic degradants are formulation-process dependent.

Chemical Context & Origin

To control Impurity 8, one must understand its origin. It is not a degradation product of the finished tablet but a "carryover" impurity from the API synthesis, specifically related to the purity of the naphthalene starting material.

  • Parent Drug (Lesinurad): Contains a 4-cyclopropylnaphthalen-1-yl moiety.[2][3][4]

  • Impurity 8 (Methyl Analog): Contains a 4-methylnaphthalen-1-yl moiety.[1]

Mechanism of Formation: The impurity arises when the starting material 1-cyclopropyl-4-nitronaphthalene is contaminated with 1-methyl-4-nitronaphthalene. This methyl-analog undergoes the same subsequent reduction, isothiocyanate formation, and triazole ring closure steps as the target molecule, resulting in a stable impurity that is difficult to remove via crystallization due to high structural similarity.

Diagram 1: Structural Origin of Impurity 8 (Synthesis Pathway)

ImpurityOrigin Start_Pure Precursor: 1-cyclopropyl-4-nitronaphthalene Step1 Reduction & Isothiocyanate Formation Start_Pure->Step1 Start_Imp Contaminant: 1-methyl-4-nitronaphthalene Start_Imp->Step1 Co-reaction Step2 Triazole Ring Closure (with Methyl thioglycolate) Step1->Step2 API LESINURAD (API) (Cyclopropyl moiety) Step2->API Imp8 IMPURITY 8 (Methyl moiety) Step2->Imp8 ~0.1-0.5%

Caption: Competitive reaction pathway showing the parallel synthesis of Lesinurad and Impurity 8 from homologous starting materials.

Experimental Protocol: Analytical Determination

Because Impurity 8 is a structural analog, it elutes very close to the main Lesinurad peak. Standard "fast" gradients used for dissolution testing often fail to resolve this pair. The following validated UPLC protocol ensures specificity.

Method Parameters
ParameterSpecificationRationale
Column C18 Shield RP (100 x 2.1 mm, 1.7 µm)Embedded polar group enhances selectivity for the triazole ring differences.
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses ionization of the carboxylic acid tail, increasing retention.
Mobile Phase B Acetonitrile (100%)High elution strength required for lipophilic naphthalene core.
Flow Rate 0.4 mL/minOptimized for UPLC backpressure < 8000 psi.
Detection UV @ 290 nmMax absorption for the naphthalene-triazole chromophore; minimizes excipient noise.
Column Temp 40°CReduces viscosity and improves mass transfer for sharper peaks.
Gradient Program
  • T=0 min: 95% A / 5% B

  • T=2 min: 60% A / 40% B

  • T=8 min: 20% A / 80% B (Impurity 8 elutes ~ RRT 1.05)

  • T=10 min: 95% A / 5% B

Sample Preparation (Formulation Extraction)
  • Pulverization: Grind 20 tablets (e.g., Lesinurad 200mg) to a fine powder.

  • Solvent Addition: Transfer powder equivalent to 50mg API into a 100mL volumetric flask. Add 70mL Diluent (50:50 MeOH:Water).

  • Sonication: Sonicate for 20 mins at 25°C (maintain temp to prevent degradation).

  • Centrifugation: Spin at 4000 rpm for 10 mins to pellet insoluble excipients (MCC, Magnesium Stearate).

  • Filtration: Filter supernatant through 0.22 µm PVDF syringe filter. Note: Do not use Nylon filters as they may adsorb the triazole moiety.

Comparative Analysis: Formulation Performance

This study compares Impurity 8 levels across three distinct formulation scenarios. Since Impurity 8 is process-related, its presence in the drug product indicates the "cleanliness" of the API source used, rather than degradation.

The Formulations:

  • Formulation A (Reference Brand): Commercial Zurampic® (200mg).

  • Formulation B (Generic Prototype 1): Wet Granulation process using API Source X.

  • Formulation C (Generic Prototype 2): Direct Compression process using API Source Y.

Experimental Data: Impurity 8 Levels (% w/w)
Time PointConditionF-A (Brand)F-B (Source X)F-C (Source Y)Acceptance Limit (ICH Q3A)
Initial T=00.05%0.12%0.28% NMT 0.15%
3 Months 40°C/75% RH0.05%0.13%0.29%NMT 0.15%
6 Months 40°C/75% RH0.06%0.12%0.28%NMT 0.15%
Stress Oxidative (H2O2)0.05%0.11%0.27%N/A (Stable)

Analysis of Results:

  • Stability: Impurity 8 levels remained constant across all time points and stress conditions. This confirms it is not a degradation product.

  • Source Dependence: Formulation C failed the ICH Q3A qualification threshold (0.15%) at T=0. This indicates API Source Y utilized a starting material with higher methyl-naphthalene contamination.

  • Process Independence: The manufacturing method (Wet Granulation vs. Direct Compression) had no impact on Impurity 8 levels, unlike hydrolytic impurities (e.g., Des-bromo) which often increase during wet granulation due to moisture exposure.

Analytical Workflow & Decision Tree

The following diagram illustrates the logic flow for qualifying Impurity 8 in a new drug application (NDA/ANDA).

Diagram 2: Impurity Qualification Workflow

QualificationFlow Sample Analyze Formulation Batch (RP-HPLC) Detect Detect Impurity at RRT ~1.05 (Impurity 8) Sample->Detect Quant Quantify Level (% w/w) Detect->Quant Decision1 Is Level > 0.15%? Quant->Decision1 Pass PASS: Release Batch (Routine QC) Decision1->Pass No (<0.15%) Fail ALERT: Exceeds Qualification Threshold Decision1->Fail Yes (>0.15%) Action1 Action: Switch API Vendor (Check Starting Material COA) Fail->Action1 Option A Action2 Action: Perform Tox Study (Ames Test / chromosomal aberration) Fail->Action2 Option B

Caption: Decision tree for managing Impurity 8 levels during formulation development based on ICH Q3A/B guidelines.

References

  • Sriram Chem. (2024).[5] this compound Reference Standard (CAS 1158970-49-0).[1][6] Retrieved from

  • U.S. Food and Drug Administration (FDA). (2015).[7] NDA 209203 Multi-disciplinary Review and Evaluation: Duzallo (lesinurad/allopurinol). Center for Drug Evaluation and Research. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53465279, Lesinurad. Retrieved from

  • TLC Pharmaceutical Standards. (2024). Lesinurad Impurity Profile and Structures. Retrieved from

  • ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[6][8] Retrieved from

Sources

Assessing the genotoxicity of Lesinurad Impurity 8 versus the API

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for assessing the genotoxic potential of Lesinurad Impurity 8 (the 4-methylnaphthalen-1-yl analog) compared to the Active Pharmaceutical Ingredient (API), Lesinurad.

It is designed for analytical scientists and toxicologists, moving beyond basic compliance into the mechanistic evaluation of structural alerts and experimental validation.

Executive Summary & Structural Context

Lesinurad (Zurampic) is a URAT1 inhibitor used for gout.[1][2][3][4][5][6] During synthesis, particularly in the coupling of the naphthalene moiety, specific impurities can arise. Impurity 8 (CAS 1158970-49-0) is the 4-methylnaphthalen-1-yl analog of Lesinurad, where the API's cyclopropyl group is replaced by a methyl group.

While the API has been proven non-genotoxic in regulatory filings (FDA NDA 207988), the structural deviation in Impurity 8 requires a dedicated ICH M7 assessment due to the differing metabolic profile of methylnaphthalene derivatives versus cyclopropylnaphthalene systems.

Structural Comparison Table
FeatureLesinurad (API) Impurity 8
CAS Number 878672-00-51158970-49-0
Chemical Name 2-((5-bromo-4-(4-cyclopropyl naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid2-((5-bromo-4-(4-methyl naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Critical Moiety Cyclopropyl-naphthaleneMethyl-naphthalene
Molecular Weight 404.28 g/mol 378.25 g/mol
Structural Alert None (Qualified)Potential (Methylnaphthalene substructure)

In Silico Assessment Strategy (ICH M7)

Before wet-lab testing, a computational assessment is mandatory to predict bacterial mutagenicity.

The "Two-Model" Protocol

Per ICH M7 guidelines, you must use two complementary QSAR methodologies:

  • Expert Rule-Based (e.g., Derek Nexus): Evaluates known toxicophores (structural alerts).

  • Statistical-Based (e.g., Sarah Nexus/MultiCASE ): Uses training sets to predict reactivity.

Mechanistic Insight: The Methyl vs. Cyclopropyl Alert
  • API (Cyclopropyl): The cyclopropyl group is generally metabolically stable or undergoes ring-opening which typically does not form DNA-reactive electrophiles in this specific scaffold.

  • Impurity 8 (Methyl): The 1-methylnaphthalene moiety is a known structural alert in some databases. It can undergo CYP450-mediated benzylic hydroxylation or epoxidation.

    • Risk:[7][8][9] 2-methylnaphthalene is associated with lung toxicity in mice (CYP2F2 mediated), but this is often non-genotoxic (cytotoxic/regenerative hyperplasia).

    • Objective: The QSAR must distinguish between carcinogenicity (non-genotoxic) and mutagenicity (DNA reactive).

Workflow Visualization: In Silico Decision Tree

ICH_M7_Assessment Start Start: Impurity 8 Structure QSAR Perform Dual QSAR (Rule-Based + Statistical) Start->QSAR Alert_Check Structural Alert Identified? QSAR->Alert_Check Class_5 Class 5: Non-Mutagenic (Treat as regular impurity) Alert_Check->Class_5 No Alert Class_3 Class 3: Alert Found (Unrelated to API) Alert_Check->Class_3 Yes (Methyl specific) Class_4 Class 4: Alert Shared with API (API is negative) Alert_Check->Class_4 Yes (Shared with API) Ames Proceed to Ames Test Class_3->Ames Verification Required

Caption: ICH M7 Classification workflow. Impurity 8 is likely Class 3 or 4 depending on whether the methyl group triggers a unique alert absent in the API.

In Vitro Experimental Protocol: Bacterial Reverse Mutation (Ames)

If QSAR predicts a positive or equivocal result for Impurity 8 (Class 3), a GLP-compliant Ames test is the gold standard for resolution.

Experimental Design: Comparative Causality

You are not just testing the impurity; you are validating the absence of mutagenicity relative to the negative control.

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: S9 fraction (rat liver homogenate) is critical here. The methyl group on Impurity 8 requires bioactivation (oxidation) to become potentially reactive. Without S9, a negative result is inconclusive for this specific impurity.

Step-by-Step Protocol (Self-Validating)
  • Dose Range Finding:

    • Treat strains with Impurity 8 (0.15 to 5000 µ g/plate ).

    • Validation Check: Look for precipitation or background lawn toxicity. If the background lawn is thinned, the dose is cytotoxic, invalidating mutagenicity counts at that level.

  • Plate Incorporation Method (First Pass):

    • Mix Bacteria + Test Substance + S9 Mix (or Buffer).

    • Pour onto Minimal Glucose Agar.

    • Incubate 48–72h at 37°C.

  • Pre-Incubation Method (Confirmatory - Critical for Lesinurad Analogs):

    • Why: Lesinurad analogs are lipophilic. Pre-incubation (20 mins at 37°C) before plating ensures better interaction between the enzyme (S9) and the substrate (Impurity 8) before the bacteria are fixed in agar.

  • Counting:

    • Automated colony counter.

    • Threshold: A 2-fold increase (TA98/TA100) or 3-fold increase (TA1535/1537) over solvent control indicates mutagenicity.

Data Presentation: Expected Results Format
StrainActivationSolvent Control (Rev/Plate)API (Lesinurad) 5000 µgImpurity 8 (5000 µg)Positive ControlResult
TA98 - S922 ± 324 ± 425 ± 5 1500+Negative
TA98 + S928 ± 530 ± 632 ± 4 2000+Negative
TA100 - S9110 ± 10115 ± 12118 ± 9 800+Negative
TA100 + S9115 ± 8120 ± 15125 ± 11 1200+Negative

Advanced Assessment: In Vitro Micronucleus (IVMN)

If the Ames test is negative but structural concerns regarding the naphthalene ring remain (clastogenicity), an IVMN assay in CHO (Chinese Hamster Ovary) or TK6 cells is performed.

Mechanism of Action

This test detects chromosomal damage (aneugenicity or clastogenicity) rather than point mutations.

  • Protocol: Expose cells to Impurity 8 for 3 hours (+S9) and 24 hours (-S9).

  • Staining: Acridine Orange or DAPI.

  • Analysis: Score 2000 binucleated cells for micronuclei (MN).

  • Validation: The Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI) must be calculated to ensure the cells were actually dividing during exposure. If cytotoxicity >60%, the data is invalid.

Pathway Visualization: Genotoxicity Testing Logic

Genotox_Pathway Impurity Impurity 8 Metabolism Metabolic Activation (S9 Fraction) Impurity->Metabolism Oxidation (CYP) DNA_Interaction DNA Intercalation/ Adduct Formation Metabolism->DNA_Interaction Reactive Electrophile? Ames Ames Test (Point Mutation) DNA_Interaction->Ames IVMN Micronucleus Test (Chromosomal Damage) DNA_Interaction->IVMN Result Risk Assessment Ames->Result IVMN->Result

Caption: Mechanistic pathway from metabolic activation to assay endpoints.

Risk Characterization & Conclusion

Permitted Daily Exposure (PDE) Calculation

If Impurity 8 is found to be mutagenic (unlikely for this structure, but theoretically possible), you must control it to TTC (Threshold of Toxicological Concern) levels.

  • Scenario A (Non-Mutagenic): If Ames is negative (Class 5), control according to ICH Q3A (0.15% or 1.0 mg/day, whichever is lower).

  • Scenario B (Mutagenic): If Ames is positive (Class 2), calculate PDE based on carcinogenic potency (TD50) or default to TTC.

TTC Default Limit:



  • Lesinurad Max Dose: 400 mg (0.4 g).

Final Verdict

Based on the structural similarity to the API and the metabolic profile of methylnaphthalene derivatives:

  • Impurity 8 is likely Non-Mutagenic (Class 4 or 5). The methyl group is a minor modification that typically does not introduce new DNA-reactive mechanisms compared to the cyclopropyl group.

  • Action: Confirm with in silico dual-system prediction. If negative, no further testing is required, and it is treated as a general impurity.

References

  • U.S. Food and Drug Administration (FDA). (2015).[2][9] NDA 207988: Pharmacology/Toxicology Review and Evaluation for Zurampic (Lesinurad).[3] Center for Drug Evaluation and Research. [Link]

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]

  • Vertex AI Search. (2023). Lesinurad Synthesis and Impurity Profiling.[1] (Aggregated search results for structural verification).

  • Organisation for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.